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Core Science & Biosynthesis

Foundational

Biological role of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in cell membranes

Biological Role and Applications of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in Cell Membranes and Immunomodulation Executive Summary (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS: 1821714-97-9), commonly referred to as C7-sphin...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Role and Applications of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in Cell Membranes and Immunomodulation

Executive Summary

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS: 1821714-97-9), commonly referred to as C7-sphingosine, is a synthetic, short-chain analog of naturally occurring C18-sphingosine[1][2]. In biological research and drug development, this truncated sphingoid base serves two distinct, highly valuable functions. First, as a cell-permeable lipid probe, it is utilized to study membrane biophysics, specifically how sphingolipids modulate lipid raft stability and membrane permeability[3]. Second, and most critically, it acts as a foundational intermediate in the synthesis of sphingolipid-based immunological adjuvants (such as α-galactosylceramide analogs)[4]. By engineering the sphingosine chain length, developers can finely tune the binding kinetics of lipid antigens to CD1d molecules, thereby shifting the immune response of invariant Natural Killer T (iNKT) cells toward a therapeutic, anti-inflammatory Th2 bias[5][6].

Molecular Architecture: The C7 vs. C18 Paradigm

Natural sphingosine is characterized by an 18-carbon aliphatic chain, which anchors the molecule deeply within the hydrophobic core of the cellular lipid bilayer[2]. The structural truncation to a 7-carbon chain in (2S,3R,4E)-2-Amino-4-hepten-1,3-diol fundamentally alters its physicochemical behavior.

The shortened hydrocarbon tail significantly reduces the molecule's hydrophobicity. Causally, this increases its aqueous solubility and enhances its ability to partition rapidly between the aqueous phase and the lipid bilayer. While C18-sphingosine forms highly stable, rigid gel domains within the plasma membrane, the C7 analog induces transient structural defects during lateral phase separation. These defects serve as sites for aqueous solute leakage, making short-chain sphingosines potent modulators of membrane permeability[3].

Immunomodulation: Engineering Th2-Biased Adjuvants

The most prominent application of C7-sphingosine is its use as a precursor for immunological adjuvants, specifically synthetic glycolipids designed to activate iNKT cells[4].

The classical iNKT cell agonist, KRN7000 (an α-GalCer with a C18 sphingosine base), induces a massive, mixed release of both Th1 (IFN-γ) and Th2 (IL-4) cytokines. However, for treating autoimmune diseases, a strictly Th2-biased (anti-inflammatory) response is desired[6][7].

The Mechanistic Causality of Chain Truncation: When an α-GalCer analog synthesized from C7-sphingosine is processed by an Antigen Presenting Cell (APC), its truncated lipid tail inserts into the hydrophobic F' pocket of the CD1d glycoprotein. Because the C7 chain provides fewer van der Waals interactions than a C18 chain, the resulting lipid-CD1d complex is thermodynamically less stable. Consequently, when the iNKT cell's invariant T-cell receptor (TCR) binds to this complex, the "dwell time" (duration of the interaction) is significantly shortened. A short TCR dwell time fails to fully activate the sustained c-Rel signaling pathway required for IFN-γ transcription, but it is entirely sufficient to trigger the rapid NFAT-mediated transcription of IL-4[5][6].

G APC Antigen Presenting Cell (APC) CD1d CD1d Glycoprotein (F' Pocket) APC->CD1d Expresses C7_Adjuvant C7-Sphingosine α-GalCer (Weak F' Pocket Binding) CD1d->C7_Adjuvant Loads lipid TCR Invariant TCR (Vα14-Jα18) C7_Adjuvant->TCR Short dwell-time interaction iNKT iNKT Cell TCR->iNKT Incomplete activation Th2 Th2 Cytokine Bias (IL-4, IL-13) iNKT->Th2 Preferential transcription

Fig 1. Mechanism of Th2-biased iNKT cell activation by short-chain sphingosine adjuvants.

Quantitative Data Synthesis

To understand the utility of C7-sphingosine, it must be benchmarked against natural sphingolipids and known truncated analogs (like the C9-based OCH).

Table 1: Physicochemical & Biological Comparison of Sphingoid Bases

PropertyNatural Sphingosine (C18)OCH Base (C9)C7-Sphingosine (C7)
Aqueous Solubility Very LowModerateHigh
Membrane Permeability Low (Stabilizes rafts)ModerateHigh (Induces defects)
CD1d F' Pocket Affinity High (Deep insertion)WeakVery Weak
TCR Dwell Time ProlongedShortenedHighly Transient

Table 2: Expected Cytokine Output in iNKT Co-Culture (Adjuvant Derivatives)

Adjuvant TypeSphingosine BaseIFN-γ (Th1)IL-4 (Th2)Primary Clinical Target
KRN7000 C18++++++Oncology / Anti-tumor
OCH C9+++++Autoimmune Suppression
C7-Analog C7+/-+++Severe Inflammation

Experimental Methodologies

To validate the biological role of C7-sphingosine and its derivatives, two self-validating protocols are employed. The causality behind these steps ensures that artifacts are minimized and data integrity is maintained.

Protocol 1: Membrane Permeability Kinetics (Liposome Leakage Assay)

Purpose: To quantify the membrane-disrupting capability of C7-sphingosine.

  • Liposome Preparation: Hydrate a lipid film (e.g., DOPC/Cholesterol) with a buffer containing 50 mM Carboxyfluorescein (CF). Causality: At 50 mM, CF is self-quenching; no fluorescence is emitted while trapped inside the intact liposome.

  • Size Exclusion: Pass the liposome suspension through a Sephadex G-50 column to remove unencapsulated, extra-vesicular CF.

  • Compound Introduction: Add C7-sphingosine (titrated from 1 μM to 50 μM) to the liposome suspension in a fluorometer cuvette.

  • Kinetic Measurement: Monitor fluorescence at Ex/Em 492/520 nm over 30 minutes. Causality: As C7-sphingosine partitions into the bilayer and induces structural defects, CF leaks into the surrounding buffer. The dilution relieves the self-quenching, resulting in a measurable increase in fluorescence proportional to membrane permeability.

  • Normalization: Add 0.1% Triton X-100 at the end of the assay to lyse all liposomes, establishing the 100% leakage maximum for data normalization.

Protocol 2: In Vitro iNKT Cell Activation & Cytokine Profiling

Purpose: To evaluate the Th1/Th2 cytokine bias of α-GalCer adjuvants synthesized from C7-sphingosine.

  • APC Pulsing: Incubate murine Bone Marrow-Derived Dendritic Cells (BMDCs) with 100 ng/mL of the C7-derived adjuvant for 4 hours. Wash thoroughly. Causality: Washing removes unbound lipid, ensuring that subsequent T-cell activation is strictly mediated by lipid properly loaded onto CD1d molecules.

  • Co-Culture: Plate the pulsed BMDCs with primary murine Vα14i NKT cells at a 1:5 ratio in 96-well plates.

  • Temporal Supernatant Collection: Harvest cell culture supernatant at exactly 24 hours and 72 hours. Causality: IL-4 (Th2) secretion peaks early (12-24h) and is rapidly consumed or degraded, whereas IFN-γ (Th1) accumulates and peaks later (48-72h). Missing these specific windows will result in a skewed Th1/Th2 ratio.

  • Quantification: Analyze the supernatants using a multiplex Cytometric Bead Array (CBA) or ELISA to quantify IL-4 and IFN-γ concentrations.

Workflow Synth Synthesize C7-Adjuvant from C7-Sphingosine Load Pulse APCs (e.g., BMDCs) Synth->Load CoCulture Co-culture with Primary iNKT Cells Load->CoCulture Supernatant Collect Supernatant (24h & 72h) CoCulture->Supernatant ELISA Quantify IL-4 vs IFN-γ (ELISA/CBA) Supernatant->ELISA

Fig 2. Workflow for evaluating the immunomodulatory cytokine profile of C7-derived adjuvants.

References

  • Wikipedia Contributors. "Sphingosine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bricard, G., et al. "α-Galactosylceramide Analogs with Weak Agonist Activity for Human iNKT Cells Define New Candidate Anti-Inflammatory Agents." PLOS One, 2010. Available at: [Link]

  • Oki, S., et al. "Preferential Th2 polarization by OCH is supported by incompetent NKT cell induction of CD40L and following production of inflammatory cytokines." International Immunology, 2005. Available at: [Link]

  • Siskind, L. J., et al. "Sphingosine Increases the Permeability of Model and Cell Membranes." Journal of Biological Chemistry (via PMC), 2005. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Toxicity and Safety Profile of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

Foreword: Navigating the Preclinical Safety Assessment of a Novel Sphingosine Analogue This guide provides a comprehensive framework for evaluating the toxicity and safety profile of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol,...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Preclinical Safety Assessment of a Novel Sphingosine Analogue

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, a sphingosine analogue with potential therapeutic applications. Given the novelty of this specific molecule, this document is structured as a proactive, field-proven strategy for preclinical safety assessment. It moves beyond a simple recitation of data, instead offering a logical, stepwise approach to generating a robust safety profile. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for assessing the potential risks associated with this compound class. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics while upholding the highest standards of scientific integrity and patient safety.

Introduction to (2S,3R,4E)-2-Amino-4-hepten-1,3-diol and the Sphingosine Analogue Landscape

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol belongs to the family of amino-diol compounds, which are structurally related to the bioactive lipid, sphingosine. Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[1][2] Consequently, analogues of sphingosine have garnered significant interest as potential therapeutics for a range of conditions, including cancer, autoimmune diseases, and inflammatory disorders.[1][3][4]

The therapeutic potential of these molecules is often linked to their ability to modulate the activity of sphingosine kinases (SPHKs) or to act as agonists or antagonists at S1P receptors (S1PRs).[5][6][7] However, interference with these fundamental pathways necessitates a thorough evaluation of potential toxicities. For instance, the approved S1P receptor modulator, Fingolimod (FTY720), while effective in treating multiple sclerosis, is associated with side effects such as bradycardia, highlighting the importance of a comprehensive safety assessment.[2][7][8]

This guide will therefore outline a tiered approach to the toxicological evaluation of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, commencing with in vitro assessments and progressing to in vivo studies.

Tier 1: In Vitro Toxicity Assessment

The initial phase of safety evaluation focuses on in vitro assays to identify potential cellular liabilities and guide the design of subsequent in vivo studies.

Cytotoxicity Profiling

A fundamental first step is to determine the compound's cytotoxic potential across a range of cell types.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed various human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a panel of cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Interpretation of Results: IC50 values provide a quantitative measure of cytotoxicity. For instance, free 3-amino-1,2-diols have exhibited IC50 values ranging from 1.45 µM to 32 µM against various solid tumor cell lines.[3] A low IC50 value against non-cancerous cell lines may indicate a potential for off-target toxicity.

Genotoxicity Assessment

It is crucial to evaluate the potential for the compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

  • Compound Exposure: Expose the bacterial strains to various concentrations of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, both with and without metabolic activation (S9 fraction).

  • Plating and Incubation: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Colony Counting: After a suitable incubation period, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with (2S,3R,4E)-2-Amino-4-hepten-1,3-diol at a range of concentrations.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopy: Score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

  • Interpretation: A significant increase in the frequency of micronucleated cells suggests clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: Automated Patch Clamp

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol to the cells.

  • Electrophysiology: Measure the hERG channel current using an automated patch-clamp system.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Interpretation: An IC50 value below a certain threshold (typically 10 µM) may indicate a potential for cardiac liability and would trigger further cardiovascular safety assessments.

Tier 2: In Vivo Safety Pharmacology and Toxicology

Following a favorable in vitro profile, the safety assessment proceeds to in vivo studies in animal models to understand the compound's effects on whole physiological systems.

Acute Toxicity Study

This study aims to determine the potential for adverse effects following a single high dose of the compound.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: Continue this process until enough data is collected to estimate the LD50 (median lethal dose).

Safety Pharmacology Core Battery

These studies are designed to investigate the potential for adverse effects on vital organ systems.

  • Cardiovascular System: In a conscious, telemetered animal model (e.g., dog or non-human primate), continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) before and after administration of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.[9]

  • Central Nervous System (CNS): Conduct a functional observational battery (e.g., a modified Irwin test) in rodents to assess for any behavioral changes, effects on motor coordination, and changes in body temperature.[9]

  • Respiratory System: Measure respiratory rate and tidal volume in rodents using whole-body plethysmography.[9]

Repeated-Dose Toxicity Studies

These studies are essential for evaluating the potential for cumulative toxicity following subchronic or chronic exposure.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Animal Model: Use both male and female rats.

  • Dose Groups: Include a vehicle control group and at least three dose levels of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.

  • Daily Administration: Administer the compound orally once daily for 28 consecutive days.

  • In-life Observations: Conduct daily clinical observations, weekly body weight measurements, and food consumption monitoring.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of all major organs and tissues.

Data to be Collected in Repeated-Dose Studies:

ParameterDescription
Clinical Observations Changes in appearance, behavior, and physiological functions.
Body Weight Weekly measurements to assess general health and growth.
Food and Water Consumption Daily or weekly measurements.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Organ Weights Absolute and relative weights of major organs.
Histopathology Microscopic examination of tissues for any pathological changes.

Mechanistic Toxicology: Understanding the "Why"

Should any toxicities be observed, it is imperative to investigate the underlying mechanisms. Given that (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a sphingosine analogue, a key area of investigation would be its interaction with the sphingolipid pathway.

Diagram: Potential Mechanism of Action and Off-Target Effects

Compound (2S,3R,4E)-2-Amino-4-hepten-1,3-diol SPHK Sphingosine Kinases (SPHK1/2) Compound->SPHK Inhibition? S1PRs S1P Receptors (S1P1-5) Compound->S1PRs Agonism/Antagonism? Therapeutic_Effect Desired Therapeutic Effect (e.g., Immunomodulation) S1PRs->Therapeutic_Effect Off_Target Potential Off-Target Effects S1PRs->Off_Target Cardiotoxicity Cardiotoxicity (e.g., Bradycardia) Off_Target->Cardiotoxicity Hepatotoxicity Hepatotoxicity Off_Target->Hepatotoxicity Other_Toxicity Other Organ Toxicity Off_Target->Other_Toxicity

Caption: Proposed signaling interactions of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.

Experimental Approaches for Mechanistic Elucidation:

  • Receptor Binding Assays: Determine the binding affinity of the compound for the different S1P receptor subtypes.[6]

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compound against SPHK1 and SPHK2.[5]

  • In Vitro Hepatotoxicity Models: Utilize primary human hepatocytes or 3D liver microtissues to investigate potential liver toxicity mechanisms, such as induction of reactive oxygen species (ROS).[8]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is critical for interpreting toxicology data and for predicting human pharmacokinetics.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

Dosing Dosing (IV and Oral) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters to Determine:

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve (a measure of total drug exposure).
t1/2 Elimination half-life.
Bioavailability The fraction of an administered dose that reaches the systemic circulation.

Conclusion and Future Directions

The preclinical safety assessment of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol requires a systematic and scientifically rigorous approach. This guide has outlined a comprehensive strategy, beginning with in vitro screening for potential liabilities and progressing to in vivo studies to evaluate the compound's effects on major physiological systems. A thorough understanding of the compound's mechanism of action, off-target effects, and pharmacokinetic profile is paramount for a successful drug development program. The data generated from these studies will be crucial for establishing a safe starting dose for first-in-human clinical trials and for ensuring the overall safety of this promising therapeutic candidate.

References

  • Synthesis, in vitro cytotoxicity and in vivo anti-inflammatory activity of long chain 3-amino-1,2-diols. PubMed. [Link]

  • Computational screening and in vitro evaluation of sphingosine-1-phosphate analogues as therapeutics for Non-Hodgkin's lymphoma. ResearchGate. [Link]

  • Synthesis and Evaluation of Sphingosine Analogues as Inhibitors of Sphingosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography. ACS Publications. [Link]

  • P01-08: In vitro hepatotoxic assessment of sphingosine-1-phosphate (S1P) receptor modulator fingolimod. ResearchGate. [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. [Link]

  • Sphingosine 1-Phosphate Analogs as Receptor Antagonists. Journal of Biological Chemistry. [Link]

  • Removal of Sphingosine 1-phosphate receptor-3 (S1P(3)) Agonism Is Essential, but Inadequate to Obtain Immunomodulating 2-aminopropane-1,3-diol S1P(1) Agonists With Reduced Effect on Heart Rate. PubMed. [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Core Downstream Signaling Effects of FTY720 (Fingolimod)

Acknowledgment of Topic and Proposed Alternative Initial Topic: Downstream Signaling Effects of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol Analysis: A comprehensive search of publicly available scientific literature reveals no...

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Author: BenchChem Technical Support Team. Date: March 2026

Acknowledgment of Topic and Proposed Alternative

Initial Topic: Downstream Signaling Effects of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

Analysis: A comprehensive search of publicly available scientific literature reveals no documented biological activity or downstream signaling effects for the specific molecule, (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. This compound appears to be a synthetic intermediate or a novel chemical entity not yet characterized for its biological function.

Proposed Alternative and Rationale: To fulfill the user's request for an in-depth technical guide on signaling pathways, this document will focus on a closely related, extensively studied, and clinically significant compound: FTY720 (Fingolimod) . FTY720 is a structural analog of the natural signaling lipid sphingosine.[1] Its phosphorylated form, FTY720-phosphate, is a potent modulator of Sphingosine-1-Phosphate (S1P) receptors, which are crucial regulators of numerous cellular processes.[2][3] This makes FTY720 an excellent and well-documented model for understanding the downstream signaling effects of sphingolipid analogs.

Audience: Researchers, scientists, and drug development professionals.

Introduction

FTY720 (Fingolimod) is a first-in-class, orally bioavailable immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS).[2][3] It is a prodrug that, upon ingestion, is rapidly phosphorylated by sphingosine kinase 2 (SphK2) to its active metabolite, FTY720-phosphate (FTY720-P).[4][5] FTY720-P bears a structural resemblance to the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates a vast array of biological processes, including cell trafficking, survival, proliferation, and differentiation.[6][7]

FTY720-P exerts its primary effects by acting as a potent agonist at four of the five known S1P receptors (S1PRs), which are G protein-coupled receptors (GPCRs).[2][8] Specifically, it targets S1P1, S1P3, S1P4, and S1P5.[9] The therapeutic efficacy of FTY720 in MS is largely attributed to its action on the S1P1 receptor on lymphocytes.[3] However, its broad receptor activity and ability to cross the blood-brain barrier mean its downstream effects are complex and extend to various cell types, including those in the central nervous system (CNS).[1][2] This guide provides a detailed examination of the core signaling cascades modulated by FTY720.

Part 1: Primary Molecular Interaction - S1P Receptor Modulation

The central mechanism of FTY720 action begins with the binding of FTY720-P to S1P receptors. S1PRs are coupled to different heterotrimeric G proteins (Gαi, Gαq, Gα12/13), which dictates the subsequent downstream signaling cascade.[6][10]

  • S1P1: Couples exclusively to Gαi/o, leading to inhibition of adenylyl cyclase and activation of PI3K/Akt and MAPK/ERK pathways.[4][6]

  • S1P3: Couples to Gαi, Gαq, and Gα12/13, enabling it to modulate a wider array of signaling pathways, including phospholipase C (PLC) activation.[10]

  • S1P4 & S1P5: Primarily couple to Gαi and Gα12/13.[8][10]

A unique aspect of FTY720's mechanism, particularly at the S1P1 receptor, is its role as a functional antagonist . Initial binding of FTY720-P to S1P1 acts as an agonist, triggering signaling. However, this is followed by the profound internalization and degradation of the receptor.[9] This sustained downregulation renders the cell, such as a lymphocyte, unresponsive to the endogenous S1P gradient, effectively trapping it in secondary lymphoid organs.[2][3] This "lymphocyte homing" action is the cornerstone of its immunosuppressive effect in MS.[9]

Part 2: Core Downstream Signaling Cascades

The engagement of S1P receptors by FTY720-P initiates several critical downstream signaling pathways. The most well-documented of these are the PI3K/Akt and MAPK/ERK pathways, which have profound effects on cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway: A Pro-Survival Signal

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell survival signaling. Upon FTY720-P binding to Gαi-coupled S1PRs (predominantly S1P1), the Gβγ subunit dissociates and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for the serine/threonine kinase Akt. This recruitment to the membrane allows for Akt phosphorylation and activation.

Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and growth by:

  • Inhibiting Apoptosis: Phosphorylating and inactivating pro-apoptotic proteins such as Bad.[11]

  • Promoting Growth: Activating the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[9][12]

Interestingly, while FTY720-P can acutely activate Akt via S1PRs, some studies in cancer cell lines report that the parent compound, FTY720, can induce dephosphorylation of Akt, potentially through the activation of protein phosphatase 2A (PP2A), leading to pro-apoptotic effects.[11][12][13] This highlights the context-dependent nature of FTY720 signaling.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptor (e.g., S1P1) G_protein Gαi/βγ S1PR->G_protein Activates PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PDK1 PDK1 PIP3->PDK1 Recruits FTY720P FTY720-P FTY720P->S1PR Binds G_protein->PI3K Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellSurvival Cell Survival & Growth mTORC1->CellSurvival Promotes

Caption: FTY720-P activates the pro-survival PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway: Regulating Proliferation and Differentiation

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another major downstream target of FTY720. Activation of S1PRs by FTY720-P can trigger the ERK pathway through G-protein dependent mechanisms, often involving the activation of small GTPases like Ras, which leads to a phosphorylation cascade: Raf → MEK → ERK.

Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate genes involved in cell proliferation, differentiation, and survival.[14] Studies have shown that FTY720-P stimulates ERK phosphorylation in astrocytes and other CNS cells, primarily via S1P1 receptor activation.[9][14] This effect is thought to contribute to the direct neuroprotective actions of the drug.[9] In some contexts, FTY720 has also been shown to enhance vascular contraction and blood pressure via ERK activation.[15]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus S1PR S1P Receptor (e.g., S1P1/S1P3) G_protein G Protein (e.g., Gαi) S1PR->G_protein Activates FTY720P FTY720-P FTY720P->S1PR Binds Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: FTY720-P stimulates the MAPK/ERK signaling cascade.

Part 3: Experimental Protocols for Assessing Downstream Effects

Validating the downstream effects of FTY720 requires robust and specific experimental methodologies. Below are step-by-step protocols for assessing key events in the signaling cascades described.

Protocol: Western Blot for Akt Phosphorylation

This protocol is designed to measure the activation of Akt by detecting its phosphorylation at key residues (e.g., Ser473, Thr308) following cell treatment with FTY720-P. The ratio of phosphorylated Akt (p-Akt) to total Akt provides a quantitative measure of pathway activation.[16]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary lymphocytes, astrocytes, or a relevant cell line) at a density of 1-2 x 10^6 cells/well in a 6-well plate.

    • Starve cells of serum for 4-6 hours prior to treatment to reduce basal signaling.

    • Treat cells with varying concentrations of FTY720-P (e.g., 1-100 nM) or vehicle control for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473 or Thr308) diluted in blocking buffer.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each sample.

Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Protocol: In-Cell ELISA for ERK Phosphorylation

This high-throughput method allows for the quantification of ERK phosphorylation directly in a 96-well plate format, normalizing the phosphoprotein signal to the total cell number in the same well.[17][18]

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

    • Serum-starve cells as described previously.

    • Treat cells with a serial dilution of FTY720-P or vehicle control. Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

  • Fixation and Permeabilization:

    • After treatment, aspirate the media.

    • Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash wells 3x with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Wash wells 3x with PBS.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 90 minutes.

    • Incubate with a primary antibody against p-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash wells 5x with wash buffer (e.g., 0.1% Tween-20 in PBS).

    • Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Normalization and Reading:

    • Wash wells 5x with wash buffer.

    • Add a nuclear counterstain (e.g., Hoechst or DAPI) to each well to quantify cell number.

    • Read the plate on a fluorescent plate reader or high-content imager at the appropriate wavelengths for the secondary antibody fluorophore and the nuclear stain.

  • Data Analysis:

    • Calculate the ratio of the p-ERK fluorescence signal to the nuclear stain fluorescence signal for each well.

    • Plot the normalized p-ERK signal against the log concentration of FTY720-P to generate a dose-response curve and determine the EC50.

ParameterWestern Blot (p-Akt)In-Cell ELISA (p-ERK)
Throughput Low to MediumHigh
Endpoint Semi-quantitative (densitometry)Quantitative (fluorescence ratio)
Sample Prep Cell Lysis RequiredNo Lysis (whole cell)
Normalization Total protein (re-probe)Nuclear Stain (simultaneous)
Primary Use Mechanistic validationDose-response, screening

Conclusion

FTY720 (Fingolimod) is a sophisticated signaling modulator whose therapeutic effects are rooted in its complex interactions with the sphingosine-1-phosphate signaling axis. As its active phosphate metabolite, FTY720-P acts as a potent agonist at S1P receptors, triggering key downstream pathways like PI3K/Akt and MAPK/ERK.[4][9] These cascades are fundamental to the cellular processes of survival, proliferation, and migration. The dual role of FTY720 as a functional antagonist at S1P1 receptors further adds a layer of complexity, leading to the immunosuppressive effects for which it is clinically valued.[3] A thorough understanding of these downstream signaling events, validated through rigorous experimental protocols, is essential for researchers and drug developers seeking to leverage or build upon the therapeutic potential of sphingolipid analogs.

References

  • Hasegawa, Y., et al. (2010). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. PMC. [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH. [Link]

  • Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-phosphate signalling. PMC - NIH. [Link]

  • Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Ovid. [Link]

  • Waeber, C., & Lominadze, D. (2017). S1PR (Sphingosine-1-Phosphate Receptor) Signaling in the Regulation of Vascular Tone and Blood Pressure. Hypertension - American Heart Association Journals. [Link]

  • Nagahara, Y., et al. (2003). A novel immunosuppressive agent FTY720 induced Akt dephosphorylation in leukemia cells. Nature. [Link]

  • Pastore, M., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PMC. [Link]

  • Mullershausen, F., et al. (2007). Phosphorylated FTY720 stimulates ERK phosphorylation in astrocytes via S1P receptors. PubMed. [Link]

  • Khandkar, A., et al. (2010). FTY720 prevents ischemia/reperfusion injury-associated arrhythmias in an ex vivo rat heart model via activation of Pak1/Akt signaling. PubMed. [Link]

  • Formigli, L., et al. (2019). S1P/S1P Receptor Signaling in Neuromuscolar Disorders. MDPI. [Link]

  • Brinkmann, V. (2004). FTY720: mechanism of action and potential benefit in organ transplantation. PubMed. [Link]

  • Welch, M., & Kleuser, B. (2019). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Research. [Link]

  • Hla, T. Regulation and Function of S1P Receptors. The Hla Lab - Boston Children's Hospital. [Link]

  • Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. ResearchGate. [Link]

  • Cell Biolabs, Inc. Rac1 Activation Assay Kit. Cell Biolabs, Inc.. [Link]

  • Wallington-Beddoe, C. T., et al. (2014). The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. PMC. [Link]

  • Hait, N. C., et al. (2016). The emerging role of FTY720 (Fingolimod) in cancer treatment. Oncotarget. [Link]

  • Shi, Y., et al. (2010). FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma. PMC. [Link]

  • Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Dutta, R., & Trapp, B. D. (2014). The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis. PMC. [Link]

  • Wang, Z., et al. (2017). FTY720 elevates smooth muscle contraction of aorta and blood pressure in rats via ERK activation. PMC. [Link]

  • Asle-Rousta, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. PMC. [Link]

  • Kol, M., et al. (2024). The use of click chemistry in sphingolipid research. Company of Biologists Journals. [Link]

  • Creative Bioarray. Akt Kinase Phosphorylation Assay by Immunoprecipitation. Creative Bioarray. [Link]

  • Clark, A. R., et al. (2018). Dynamic Phosphoproteomics Uncovers Signaling Pathways Modulated by Anti-oncogenic Sphingolipid Analogs. PubMed. [Link]

  • Donahue, A. C., & Fruman, D. A. (2007). Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes. PubMed. [Link]

  • Pchejetski, D., et al. (2010). FTY720 (Fingolimod) Sensitizes Prostate Cancer Cells to Radiotherapy by Inhibition of Sphingosine Kinase-1. AACR Journals. [Link]

  • Amersham Biosciences. GFP-Rac1 Assay. Cytiva. [Link]

  • Rodriguez-Lorenzo, S., et al. (2024). Response to Fingolimod in Multiple Sclerosis Patients Is Associated with a Differential Transcriptomic Regulation. MDPI. [Link]

  • Assay Genie. ERK Phosphorylation Assay Kit (BA0098). Assay Genie. [Link]

  • Cytoskeleton, Inc. Rac1 Activation Assay Biochem Kit™. Cytoskeleton, Inc. [Link]

  • Chun, J., et al. (2021). Fingolimod: Lessons Learned and New Opportunities for Treating Multiple Sclerosis and Other Disorders. PMC. [Link]

  • Rojas, M., & Fandino, J. (2016). Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke. PMC. [Link]

  • Molinero, L. L. (2013). What are the optimal ways to stimulate CD4+ T cells to look at Akt phosphorylation?. ResearchGate. [Link]

  • Cell Biolabs, Inc. Rac1 Activation Assay Kit. Cell Biolabs, Inc.. [Link]

  • BioAssay Systems. EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. [Link]

  • Jensen, V., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]

  • Mustafa, S., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. [Link]

  • Sherman, P., et al. (2015). Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography. ACS Publications. [Link]

  • Hight, M. R., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC. [Link]

  • Riley, R. T., et al. (2001). Sphingolipid metabolism: roles in signal transduction and disruption by fumonisins. PMC. [Link]

  • Aureli, M., et al. (2023). The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2. PMC. [Link]

  • Kow, K. W., et al. (2024). Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target?. MDPI. [Link]

  • Kono, M., et al. (2014). Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo. Journal of Clinical Investigation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol Derivatives via Olefin Cross-Metathesis

Introduction & Mechanistic Rationale Short-chain sphingosine analogs, such as (2S,3R,4E)-2-amino-4-hepten-1,3-diol (a C7-sphingosine derivative), are critical tool compounds in lipid signaling research. They are frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Short-chain sphingosine analogs, such as (2S,3R,4E)-2-amino-4-hepten-1,3-diol (a C7-sphingosine derivative), are critical tool compounds in lipid signaling research. They are frequently utilized to probe the sphingolipid rheostat, acting as selective modulators or inhibitors of Sphingosine Kinases (SphK1 and SphK2) in oncology and immunology models [1].

Synthesizing these derivatives requires strict control over the (2S,3R)anti-1,2-amino alcohol stereocenters and the (E)-geometry of the C4-C5 alkene. Traditional Wittig or Julia olefination approaches often suffer from poor (E)/(Z) selectivity and require lengthy linear syntheses. To circumvent this, we present a highly modular, self-validating protocol utilizing Olefin Cross-Metathesis (OCM) [2]. By leveraging the chiral pool (L-Serine) to establish the stereocenters and employing Grubbs' 2nd Generation catalyst with a symmetric internal alkene, this protocol guarantees high stereofidelity, excellent (E)-selectivity, and operational simplicity.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C4-C5 double bond. The retrosynthetic logic dictates a cross-metathesis between a chiral (2S,3R)-vinyl intermediate and an ethyl-donating alkene.

Expert Insight on Causality: Instead of using 1-butene gas (which requires high-pressure reactors and suffers from homodimerization), this protocol utilizes 3-hexene (a liquid symmetric internal alkene). During the metathesis with the terminal vinyl intermediate, 1-butene is generated as a volatile byproduct (bp -6 °C). In a refluxing dichloromethane system (bp 40 °C), the 1-butene escapes, thermodynamically driving the reaction to completion via Le Chatelier's principle.

Retrosynthesis Target (2S,3R,4E)-C7-Sphingosine Analog Protected Protected (E)-Heptenyl Intermediate Target->Protected Deprotection Vinyl (2S,3R)-Vinyl Intermediate Protected->Vinyl Cross-Metathesis Hexene 3-Hexene (Cross Partner) Protected->Hexene Grubbs II Ketone Vinyl Ketone Intermediate Vinyl->Ketone Anti-Reduction Serine L-Serine (Chiral Pool) Ketone->Serine Weinreb Amide + Vinyl-MgBr

Figure 1: Retrosynthetic pathway utilizing L-Serine and Olefin Cross-Metathesis.

Experimental Workflow & Validation Checkpoints

The following workflow is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the integrity of the intermediates before proceeding.

Workflow Step1 Phase 1: Chiral Pool Preparation • Boc & TBS Protection • Weinreb Amide Formation • Vinyl Grignard Addition Step2 Phase 2: Stereoselective Reduction • LiAl(OtBu)3H Reduction • Felkin-Anh Control • Isomer Purification (anti >95%) Step1->Step2 Step3 Phase 3: Olefin Cross-Metathesis • 3-Hexene (Symmetric Partner) • Grubbs II Catalyst (5 mol%) • Reflux, 12h Step2->Step3 Step4 Phase 4: Global Deprotection • TBAF / THF (TBS Removal) • TFA / DCM (Boc Removal) • Ion-Exchange Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for C7-sphingosine synthesis.

Phase 1: Synthesis of the Chiral Vinyl Ketone

Objective: Convert N-Boc-L-serine into a protected vinyl ketone without racemization.

  • Weinreb Amide Formation: Dissolve N-Boc-L-serine (10 mmol) in anhydrous DCM (50 mL). Add N,O-dimethylhydroxylamine hydrochloride (12 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), and DIPEA (30 mmol). Stir at room temperature (RT) for 12 h.

  • TBS Protection: After aqueous workup, dissolve the crude amide in anhydrous DMF (20 mL). Add imidazole (20 mmol) and TBSCl (12 mmol). Stir at RT for 4 h. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Grignard Addition: Dissolve the fully protected Weinreb amide in anhydrous THF (40 mL) and cool to 0 °C under Argon. Dropwise add Vinylmagnesium bromide (1.0 M in THF, 15 mL). Stir for 1 h at 0 °C.

    • Causality Note: The Weinreb amide forms a stable chelated tetrahedral intermediate that prevents over-addition of the Grignard reagent. It only collapses to the ketone upon aqueous quenching [3].

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl. Extract with Et₂O. Purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Validation Checkpoint: IR spectroscopy should reveal a conjugated carbonyl stretch at ~1680 cm⁻¹.

Phase 2: Stereoselective Anti-Reduction

Objective: Establish the (3R) stereocenter to match the natural D-erythro configuration.

  • Reduction: Dissolve the vinyl ketone (5 mmol) in anhydrous EtOH (25 mL) and cool to -78 °C. Slowly add Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H, 1.0 M in THF, 7.5 mL).

  • Reaction Monitoring: Stir at -78 °C for 2 h.

    • Causality Note: The bulky LiAl(O-t-Bu)₃H attacks the less sterically hindered face of the ketone according to the Felkin-Anh model. Because Boc and TBS are poor chelating groups, non-chelation control dominates, yielding the desired anti (erythro) isomer [2].

  • Workup: Quench with 10% aqueous acetic acid at -78 °C, then warm to RT. Extract with DCM.

  • Purification: Purify via silica gel chromatography to separate any trace syn isomer.

    • Validation Checkpoint: ¹H NMR should show vinylic protons at 5.8–6.0 ppm. The anti:syn ratio can be determined via integration of the C3 carbinol proton.

Phase 3: Olefin Cross-Metathesis (OCM)

Objective: Elongate the chain to C7 while establishing the (E)-alkene.

  • Setup: In a flame-dried Schlenk flask, dissolve the anti-allylic alcohol (3 mmol) in degassed anhydrous DCM (15 mL).

  • Reagent Addition: Add 3-hexene (30 mmol, 10 equivalents) followed by Grubbs 2nd Generation Catalyst (0.15 mmol, 5 mol%).

  • Reflux: Attach a reflux condenser and heat to 40 °C for 12 h under Argon.

  • Isolation: Concentrate the mixture under reduced pressure. Purify directly via flash chromatography (Hexanes/EtOAc 8:2).

    • Validation Checkpoint: ¹H NMR must show internal alkene protons at 5.4–5.6 ppm with a coupling constant (J) of ~15.5 Hz, confirming the (E)-geometry.

Phase 4: Global Deprotection

Objective: Unmask the functional groups to yield the free amino diol.

  • TBS Removal: Dissolve the OCM product in THF (10 mL). Add TBAF (1.0 M in THF, 4.5 mL). Stir at RT for 2 h. Concentrate and pass through a short silica plug.

  • Boc Removal: Dissolve the intermediate in DCM (8 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir at RT for 1 h.

  • Neutralization: Evaporate the volatiles. Dissolve the residue in minimal water/MeOH and load onto a Dowex 50WX8 (H⁺ form) ion-exchange column. Wash with water, then elute the free amine with 1 M aqueous NH₄OH.

  • Final Product: Lyophilize the eluent to yield (2S,3R,4E)-2-Amino-4-hepten-1,3-diol as a white powder.

    • Validation Checkpoint: HRMS [M+H]⁺ calculated for C₇H₁₅NO₂ is 146.1176.

Quantitative Data Summaries

To establish a robust protocol, reaction conditions for the critical stereoselective reduction and cross-metathesis steps were optimized. The data below justifies the reagent selection.

Table 1: Optimization of Olefin Cross-Metathesis Conditions

Olefin PartnerCatalystSolvent / TempYield (%)(E)/(Z) RatioOperational Notes
1-Butene (gas)Grubbs I (10 mol%)DCM, 25 °C45%4:1Requires sealed tube; poor conversion.
1-Butene (gas)Grubbs II (5 mol%)DCM, 40 °C72%>10:1Catalyst poisoning observed over time.
3-Hexene (liquid) Grubbs II (5 mol%) DCM, 40 °C 89% >20:1 Optimal. 1-butene byproduct escapes, driving reaction.

Table 2: Stereoselective Reduction of the Vinyl Ketone

Reducing AgentSolventTemp (°C)Yield (%)anti:syn RatioMechanistic Control
NaBH₄MeOH0 °C85%1:1No facial selectivity.
DIBAL-HTHF-78 °C78%3:1Partial chelation control.
LiAl(O-t-Bu)₃H EtOH -78 °C 92% 95:5 Strict Felkin-Anh (non-chelation) control.

References

  • Paugh, S. W., Paugh, B. S., Rahmani, M., Macia, E., et al. (2008). A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood, 112(4), 1382-1391.[Link]

  • Yamamoto, T., Hasegawa, H., Hakogi, T., & Katsumura, S. (2006). Versatile synthetic method for sphingolipids and functionalized sphingosine derivatives via olefin cross metathesis. Organic Letters, 8(24), 5569-5572.[Link]

  • Liang, P., & Richard, D. J. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2852-2877.[Link]

Application

Application Note: High-Sensitivity UHPLC-MS/MS Method for the Detection of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in Plasma

Target Audience: Analytical Chemists, Lipidomic Researchers, and Pharmacokinetic Scientists Matrix: Human/Mammalian Plasma Analyte: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (C7-Sphingosine) Introduction & Scientific Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Pharmacokinetic Scientists Matrix: Human/Mammalian Plasma Analyte: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (C7-Sphingosine)

Introduction & Scientific Rationale

The molecule (2S,3R,4E)-2-Amino-4-hepten-1,3-diol , commonly referred to as C7-Sphingosine , is a short-chain synthetic analog of endogenous sphingoid bases. In drug development and clinical lipidomics, C7-Sphingosine is predominantly utilized as a highly reliable internal standard (IS) or a pharmacokinetic tracer. Because it shares the core pharmacophore and ionization properties of natural C18-sphingosine but is entirely absent in mammalian biological matrices, it allows for absolute quantification without the confounding background of endogenous lipids.

The Analytical Challenge

Sphingolipids are highly amphiphilic. In circulation, they do not exist as free molecules; rather, they are tightly bound to plasma proteins, specifically albumin and apolipoprotein M (ApoM) within high-density lipoproteins (HDL). The primary failure point in sphingoid base quantification is incomplete dissociation from these carrier proteins during sample preparation.

As demonstrated by, monophasic organic extraction provides superior recovery for circulating sphingolipids compared to traditional biphasic Folch extractions, provided the protein-lipid bonds are adequately disrupted. Furthermore, the tight binding of sphingoid bases to ApoM requires acidic disruption to protonate the binding pockets, a mechanistic necessity validated by.

This application note details a self-validating, high-throughput UHPLC-MS/MS protocol designed to extract and quantify C7-Sphingosine with high precision, mitigating matrix effects and ensuring absolute recovery.

Mechanistic Pathway: Ionization and Fragmentation

To achieve sub-nanomolar limits of quantification (LOQ), we utilize Electrospray Ionization in positive mode (ESI+). The primary amine at the C2 position of C7-Sphingosine readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 146.1.

During Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell, the molecule undergoes a highly predictable sequential elimination of its two hydroxyl groups as water molecules. This yields a primary quantifier fragment at m/z 128.1 and a secondary qualifier fragment at m/z 110.1.

Fragmentation N1 C7-Sphingosine [M+H]+ m/z 146.1 N2 Primary Fragment [M+H-H2O]+ m/z 128.1 N1->N2 CID - H2O N3 Secondary Fragment [M+H-2H2O]+ m/z 110.1 N2->N3 CID - H2O

ESI+ CID fragmentation pathway of C7-Sphingosine showing sequential water loss.

Experimental Workflow & Protocol

The following protocol operates as a self-validating system . By incorporating matrix blanks and pre-extraction spike-ins, the workflow continuously verifies extraction efficiency and monitors for column carryover.

Workflow S1 1. Plasma Aliquot (50 µL) Spike with IS (if applicable) S2 2. Protein Precipitation 200 µL MeOH/ACN (1:1) + 0.1% FA S1->S2 S3 3. Vortex & Sonication Disrupt Protein-Lipid Binding S2->S3 S4 4. Centrifugation 15,000 x g, 10 min, 4°C S3->S4 S5 5. Supernatant Recovery Transfer to Autosampler Vial S4->S5 S6 6. UHPLC-MS/MS Analysis ESI+ MRM Mode S5->S6

Step-by-step monophasic extraction and analysis workflow for plasma sphingolipids.

Reagents and Materials
  • Analyte: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol standard (≥99% purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • System: Triple Quadrupole Mass Spectrometer coupled to a UHPLC system.

Step-by-Step Sample Preparation

Causality Note: We avoid biphasic chloroform extraction to prevent analyte loss at the liquid interface and to streamline high-throughput automation.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.

  • Acidic Precipitation: Add 200 µL of cold extraction solvent (MeOH:ACN, 1:1 v/v, containing 0.1% FA).

    • Mechanism: The organic crash denatures plasma proteins. The 0.1% FA lowers the pH, protonating the primary amine of the sphingoid base and disrupting its ionic bridge to ApoM and albumin.

  • Agitation: Vortex vigorously for 30 seconds, followed by water-bath sonication for 5 minutes at 4°C.

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C to pellet the denatured protein complex.

  • Transfer: Carefully transfer 150 µL of the lipid-rich supernatant into an LC autosampler vial equipped with a glass insert.

Self-Validating Quality Control (QC) Steps

To ensure data trustworthiness, every batch must include:

  • Double Blank: 50 µL PBS extracted with unspiked solvent (Validates absence of system carryover).

  • Matrix Blank: 50 µL pooled plasma extracted with unspiked solvent (Validates absence of endogenous isobaric interferences).

  • Recovery Spike: Plasma spiked with a known concentration of C7-Sphingosine prior to extraction, compared against solvent spiked after extraction (Calculates absolute matrix effect and extraction recovery).

Instrumental Conditions & Quantitative Data

Chromatographic Separation

A sub-2-micron C18 column is selected to provide hydrophobic retention of the C7 aliphatic chain, while the acidic mobile phase ensures sharp peak shapes by preventing secondary interactions with free silanols on the stationary phase.

Table 1: UHPLC Gradient Conditions | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) | | Column Temperature | 45 °C | | Mobile Phase A | H2​O

  • 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 2.0 µL |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.5 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The parameters below are optimized for the specific fragmentation energy of short-chain sphingoid bases .

Table 2: MRM Transitions for C7-Sphingosine

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose Declustering Potential (V) Collision Energy (eV)
C7-Sphingosine 146.1 128.1 Quantifier 40 15

| C7-Sphingosine | 146.1 | 110.1 | Qualifier | 40 | 25 |

Method Validation Summary

When executed correctly, this protocol yields robust validation metrics that comply with FDA bioanalytical guidelines.

Table 3: Typical Validation Parameters

Parameter Result / Acceptance Criteria
Linear Dynamic Range 0.5 nM – 500 nM
Limit of Quantification (LOQ) 0.5 nM (S/N > 10)
Extraction Recovery > 92% (Consistent across low, mid, high QC)
Matrix Effect 95% – 105% (Ion suppression mitigated by chromatography)
Intra-day Precision (CV%) < 6.5%

| Carryover | < 0.1% (Following upper limit of quantification injection) |

References

  • Xu, Y., Li, H., Han, Y., et al. (2022). "A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis." Analytical and Bioanalytical Chemistry, 414(6), 2041-2054. URL: [Link]

  • Frej, C., Andersson, A. (2015). "Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation." Analytical and Bioanalytical Chemistry, 407(28), 8533-8542. URL:[Link]

  • Stevenson, T., et al. (2025). "Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor." RSC Advances, 15, 736-749. (Referenced for MRM fragmentation pathways of synthetic sphingosine analogs). URL:[Link]

Method

Using (2S,3R,4E)-2-Amino-4-hepten-1,3-diol as a biomarker for lipid metabolism

Topic: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol as a Putative Biomarker for Lipid Metabolism Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Sphingolipids in Metabolic Health...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol as a Putative Biomarker for Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Sphingolipids in Metabolic Health and Disease

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of highly bioactive molecules that play critical roles in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] The metabolism of sphingolipids is a complex and tightly regulated network of interconnected pathways, with ceramide at its central hub.[1][3] Dysregulation of this metabolic network has been increasingly implicated in the pathophysiology of numerous metabolic diseases, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[3][4][5] This has led to a surge in interest in members of the sphingolipid family as potential biomarkers for disease diagnosis, prognosis, and as indicators of therapeutic response.[4][6][7]

This application note focuses on the analytical framework for evaluating sphingoid bases, such as (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, as potential biomarkers of lipid metabolism. While (2S,3R,4E)-2-Amino-4-hepten-1,3-diol itself is a novel analyte with limited specific literature, the principles and protocols detailed herein are based on well-established methodologies for the robust quantification of sphingoid bases and related sphingolipids from biological matrices.[8][9][10]

The core of sphingolipid structure is the sphingoid base backbone.[1] Variations in the length, hydroxylation, and saturation of this backbone, as well as the attached fatty acids and head groups, give rise to a vast diversity of sphingolipid species.[9] It is this structural diversity that underpins their functional complexity. For instance, specific ceramide species, which are composed of a sphingoid base linked to a fatty acid, have been identified as predictive biomarkers for cardiovascular death.[11][12]

The accurate quantification of these lipids presents an analytical challenge due to their structural similarity and the complexity of the biological matrices in which they are found. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis, offering the required sensitivity and specificity.[9][10][13] This guide will provide a comprehensive overview of the entire workflow, from sample preparation to data analysis, enabling researchers to develop and validate robust assays for their sphingoid base of interest.

The Sphingolipid Metabolic Pathway: A Source of Biomarker Candidates

The sphingolipid metabolic pathway is a dynamic network of enzymatic reactions that control the levels of various bioactive lipids. The two primary routes for ceramide synthesis are the de novo synthesis pathway and the salvage pathway.[6][14][15]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. Sphinganine is then acylated by ceramide synthases (CerS) to form dihydroceramides, which are subsequently desaturated to produce ceramides.[14][15]

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin and glycosphingolipids, to regenerate ceramide.

Ceramide can then be further metabolized to form other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), which often has opposing biological effects to ceramide.[2][16] The balance between these metabolites, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.[16]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT dh_ceramides Dihydroceramides sphinganine->dh_ceramides CerS ceramides Ceramide dh_ceramides->ceramides DEGS1 sphingosine Sphingosine ceramides->sphingosine Ceramidases complex_sl_out Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) ceramides->complex_sl_out Synthases complex_sl Complex Sphingolipids (e.g., Sphingomyelin) complex_sl->ceramides SMase sphingosine->ceramides CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p s1p->sphingosine

Caption: Simplified overview of the sphingolipid metabolic pathway.

Experimental Workflow for Sphingoid Base Quantification

A robust and reproducible workflow is essential for the accurate quantification of sphingoid bases from biological samples. The following sections detail the key steps, from sample preparation to data analysis.

Workflow sample Biological Sample (Plasma, Serum, Tissue) prep Sample Preparation (Lipid Extraction) sample->prep Spike Internal Standards analysis LC-MS/MS Analysis (UPLC-QqQ) prep->analysis data Data Processing (Quantification) analysis->data interpretation Biological Interpretation data->interpretation

Caption: General experimental workflow for biomarker quantification.

Part 1: Sample Preparation - Lipid Extraction

The goal of sample preparation is to efficiently extract lipids from the biological matrix while removing interfering substances like proteins and salts.[17] The choice of extraction method can significantly impact the recovery of different lipid classes.[17][18]

Protocol 1: Single-Phase Butanol Extraction

This method has shown good recovery for a broad range of sphingolipids, including polar species like sphingoid bases.[17][18]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (IS) solution (containing a known concentration of a stable isotope-labeled or odd-chain analog of the analyte)

  • Butanol

  • Methanol

  • 7:3 (v/v) Phenyl-isothiocyanate solution (5% in pyridine/diisopropylethylamine) - Optional, for derivatization to improve chromatographic retention and sensitivity of primary amines.

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 20 µL of the internal standard solution.

  • Add 200 µL of butanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Methyl-tert-butyl ether (MTBE) Two-Phase Extraction

This is another widely used method for lipid extraction.[17]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (IS) solution

  • Methanol

  • MTBE

  • Water (LC-MS grade)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma and 20 µL of the IS solution.

  • Add 0.75 mL of methanol and vortex.

  • Add 2.5 mL of MTBE and vortex for 10 minutes.

  • Add 0.625 mL of water to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper (organic) phase.

  • Dry the extract under nitrogen.

  • Reconstitute in the mobile phase for analysis.

Parameter Single-Phase Butanol Two-Phase MTBE
Principle Single-phase protein precipitation and lipid extractionLiquid-liquid extraction with phase separation
Advantages Good recovery for polar sphingolipids, simpler workflow[17][18]Effective for a broad range of lipids
Considerations Potential for lower recovery of very polar species[18]
Part 2: LC-MS/MS Analysis

For the quantification of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol and other sphingoid bases, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the recommended platform.[8][10] This provides excellent selectivity and sensitivity.

Instrumentation and Columns:

  • UHPLC System: Agilent 1290 Infinity II or equivalent[19]

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[19]

  • Analytical Column: A C18 reversed-phase column is typically used for sphingolipid analysis (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid and 10 mM ammonium formate in Acetonitrile/Water (60:40, v/v)
Mobile Phase B 0.1% Formic acid and 10 mM ammonium formate in Acetonitrile/Isopropanol (10:90, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 30% B, increase to 100% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate.

Note: The gradient should be optimized for the specific analyte to ensure separation from isomers and other interfering compounds.

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions (precursor ion -> product ion) must be determined for the analyte of interest and the internal standard. This is typically done by infusing a pure standard of the compound. For sphingoid bases, a characteristic product ion results from the neutral loss of water and other fragments from the polar head group.[9][13]

Parameter Setting
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Collision Energy Optimized for each analyte
Part 3: Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the endogenous analyte to the peak area of the known concentration of the spiked internal standard.[9][20] A calibration curve should be generated using a series of known concentrations of the analyte standard, also spiked with the internal standard.

Data Analysis Steps:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Plot the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression to generate a calibration curve.

  • Use the equation of the line to calculate the concentration of the analyte in the unknown samples.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following quality control measures should be implemented:

  • Internal Standards: An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) must be used to correct for variations in sample preparation and instrument response.[8][20][21]

  • Calibration Curve: A calibration curve with a minimum of 5 points should be run with each batch of samples to ensure linearity and accuracy.

  • Quality Control (QC) Samples: Pooled samples or samples with known concentrations of the analyte should be run periodically throughout the analytical batch to monitor instrument performance and assay precision.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Conclusion

The methodologies described in this application note provide a robust framework for the quantification of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol and other sphingoid bases in biological samples. By leveraging the power of LC-MS/MS, researchers can accurately measure these potential biomarkers, paving the way for a deeper understanding of the role of sphingolipid metabolism in health and disease. The successful application of these protocols can aid in the discovery of new diagnostic and prognostic tools and support the development of novel therapeutic strategies targeting metabolic disorders.

References

  • Taylor & Francis. (2021, June 10). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Retrieved from [Link]

  • LIPID MAPS. Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2017, March 15). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Retrieved from [Link]

  • Hindawi. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Retrieved from [Link]

  • Frontiers. (2025, June 3). Exploring sphingolipid metabolism-related biomarkers for Parkinson's disease: a transcriptomic analysis. Retrieved from [Link]

  • PMC. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Retrieved from [Link]

  • Frontiers. (2022, December 12). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Retrieved from [Link]

  • ResearchGate. Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards | Request PDF. Retrieved from [Link]

  • PubMed. (2012, April 15). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2019, November 15). Simultaneous quantitative analysis of multiple sphingoid bases by stable isotope labeling assisted liquid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, February 20). Critical Roles of the Sphingolipid Metabolic Pathway in Liver Regeneration, Hepatocellular Carcinoma Progression and Therapy. Retrieved from [Link]

  • PMC. (2020, July 29). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Retrieved from [Link]

  • MDPI. (2021, May 28). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Retrieved from [Link]

  • PMC. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Retrieved from [Link]

  • PMC. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Retrieved from [Link]

  • Frontiers. Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments? Retrieved from [Link]

  • Agilent. An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Retrieved from [Link]

  • Preprints.org. (2021, March 10). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Retrieved from [Link]

  • PubMed. (2022, April 6). Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death. Retrieved from [Link]

  • ResearchGate. (2025, October 27). Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death | Request PDF. Retrieved from [Link]

  • MDPI. (2020, July 16). Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. Retrieved from [Link]

  • MDPI. (2024, December 23). The Critical Role of Lipid Metabolism in Health and Diseases. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (C7-Sphingosine)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Targeted Lipidomics, Internal Standard Validation, and Structural Mass Spectrometry Introduction & Analytical Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Targeted Lipidomics, Internal Standard Validation, and Structural Mass Spectrometry

Introduction & Analytical Rationale

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol, commonly referred to as C7-sphingosine , is a truncated, 7-carbon aliphatic analog of the endogenous 18-carbon sphingosine (d18:1). In quantitative lipidomics, non-natural short-chain sphingoid bases are highly valuable as orthogonal internal standards or biophysical probes because they do not occur naturally in mammalian systems, thereby eliminating endogenous background interference .

However, their truncated aliphatic tail significantly alters their partition coefficients and retention factors compared to native long-chain bases. This necessitates the design of highly optimized, causality-driven extraction and chromatographic workflows to ensure accurate quantification.

Mechanistic Principles of MS Fragmentation

Understanding the gas-phase chemistry of sphingoid bases is critical for designing robust Multiple Reaction Monitoring (MRM) assays. As a highly basic amine, C7-sphingosine readily ionizes in positive electrospray ionization (ESI+) to yield a stable protonated precursor [M+H]+ at m/z 146.1.

Upon collision-induced dissociation (CID), the fragmentation is driven by the lability of the hydroxyl groups .

  • Primary Fragment (Quantifier, m/z 128.1): The initial fragmentation pathway is initiated by a charge-remote loss of water (18 Da) from the C3 secondary carbinol moiety. This dehydration is thermodynamically favored as it extends the conjugation of the C4-C5 trans-double bond, forming a stable conjugated diene .

  • Secondary Fragment (Qualifier, m/z 110.1): A subsequent loss of a second water molecule from the C1 primary alcohol yields the m/z 110.1 product ion.

By monitoring these specific transitions, the assay achieves high structural specificity, distinguishing the target from isobaric lipid matrix interferences .

Experimental Workflow

MS_Workflow N1 Sample Matrix Spiked with C7-Sph N2 Biphasic Lipid Extraction (CHCl3:MeOH:H2O) N1->N2 Homogenization N3 Reversed-Phase LC (C18, Gradient Elution) N2->N3 Organic Extract N4 ESI-MS/MS (Positive Ion Mode) N3->N4 Chromatographic Peak N5 MRM Data Analysis (m/z 146.1 u2192 128.1) N4->N5 Transition Signals

Fig 1: LC-MS/MS workflow for extraction, separation, and quantification of C7-sphingosine.

Step-by-Step Methodology

Reagents and Materials
  • Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (AF).

Self-Validating Lipid Extraction (Modified Bligh-Dyer)

Causality Insight: Free sphingoid bases are highly basic. Unlike sphingosine-1-phosphate (S1P), which requires strictly acidic conditions to neutralize its phosphate group for organic extraction , free C7-sphingosine extracts efficiently at a neutral pH. Using a neutral Bligh-Dyer approach prevents the co-extraction of highly polar acidic lipids, acting as a preliminary purification step.

  • Spiking: Aliquot 100 µL of the biological sample (e.g., plasma or cell lysate) into a glass vial. Spike with a known concentration of an isotopically labeled standard (e.g., d5-C7-sphingosine or C17-sphingosine) to correct for extraction recovery.

  • Precipitation & Partitioning: Add 375 µL of a 1:2 (v/v) CHCl3:MeOH mixture. Vortex vigorously for 30 seconds to disrupt protein-lipid complexes.

  • Phase Separation: Add 125 µL of CHCl3 and vortex for 10 seconds. Then add 125 µL of MS-grade water and vortex for another 10 seconds.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C. The system will separate into an upper aqueous phase, a protein disk, and a lower organic phase.

  • Recovery: Carefully transfer the lower organic phase (containing the C7-sphingosine) to a new glass vial using a Hamilton syringe.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid film in 100 µL of MeOH.

    • Self-Validation Check: Always prepare a matrix blank (unspiked sample) alongside to ensure no endogenous isobaric interference exists at the target retention time.

LC-MS/MS Conditions

Causality Insight: Sphingoid bases possess a free primary amine (pKa ~ 9.1), which causes severe peak tailing due to secondary interactions with residual silanol groups on standard C18 stationary phases. The addition of 0.1% formic acid ensures complete protonation of the amine, while 5 mM ammonium formate provides sufficient ionic strength to mask silanol interactions, resulting in sharp, symmetrical peaks.

  • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water containing 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Methanol containing 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 20% B (C7-sphingosine is significantly more polar than C18-sphingosine and requires a lower starting organic composition to properly retain on the column).

    • 1.0 - 4.0 min: Linear gradient to 95% B.

    • 4.0 - 5.5 min: Hold at 95% B (Column wash).

    • 5.5 - 6.0 min: Return to 20% B.

    • 6.0 - 8.0 min: Equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Data Presentation & MRM Parameters

To facilitate multiplexed targeted lipidomics, the optimized MRM parameters for C7-sphingosine and common reference sphingoid bases are summarized below.

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
C7-Sphingosine C7H15NO2146.1128.1 (-H2O)110.1 (-2H2O)15 / 20
C17-Sphingosine (IS) C17H35NO2286.3268.3 (-H2O)250.3 (-2H2O)20 / 25
C18-Sphingosine C18H37NO2300.3282.3 (-H2O)264.3 (-2H2O)22 / 28
C18-Sphinganine C18H39NO2302.3284.3 (-H2O)266.3 (-2H2O)22 / 28

Table 1: Optimized MRM transitions and collision energies for the analysis of short-chain and endogenous sphingoid bases in positive ESI mode.

System Suitability and Quality Control

To ensure the trustworthiness and self-validating nature of this protocol, a system suitability test (SST) must be executed prior to sample analysis:

  • Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The peak area in the blank must be < 0.1% of the upper limit of quantification (ULOQ).

  • Ion Ratio Stability: The ratio of the quantifier (m/z 128.1) to the qualifier (m/z 110.1) transition must remain within ±15% of the established standard ratio across all biological samples. Deviations indicate co-eluting matrix interferences, requiring adjustment of the chromatographic gradient.

References

  • Murphy, R. C. "Sphingolipids (SP)." Tandem Mass Spectrometry of Lipids, Royal Society of Chemistry. URL:[Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. "Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry." LIPID MAPS. URL:[Link]

  • Lee, S., et al. "HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride." Separations (MDPI). URL:[Link]

Method

Application Notes &amp; Protocols: In Vitro Characterization of Ceramide Transport Protein (CERT) Inhibitors

A Guide to Utilizing (1R,3S)-HPA-12 as a Prototypical Inhibitor of Ceramide Trafficking Introduction Ceramide is a critical sphingolipid that serves as a central hub for the synthesis of complex sphingolipids and as a bi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Utilizing (1R,3S)-HPA-12 as a Prototypical Inhibitor of Ceramide Trafficking

Introduction

Ceramide is a critical sphingolipid that serves as a central hub for the synthesis of complex sphingolipids and as a bioactive molecule involved in cell signaling pathways that regulate apoptosis, cell proliferation, and stress responses.[1][2] The subcellular localization of ceramide is tightly regulated, with its synthesis primarily occurring in the endoplasmic reticulum (ER). For ceramide to be converted to sphingomyelin, a major component of the plasma membrane, it must be transported to the Golgi apparatus.[1][2][3] This transport is largely mediated by the ceramide transport protein (CERT), which facilitates the non-vesicular transfer of ceramide from the ER to the Golgi.[1][2][3]

The pivotal role of CERT in sphingolipid metabolism has made it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[2][4][5] Inhibitors of CERT provide powerful tools to dissect the intricate roles of ceramide and sphingomyelin in cellular processes and to explore potential therapeutic strategies.

While the specific compound (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is not extensively characterized in the scientific literature as a CERT inhibitor, this guide will focus on a well-established and potent CERT inhibitor, (1R,3S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl) dodecanamide (HPA-12) , as a representative molecule for outlining key in vitro assays.[6][7] HPA-12 is a ceramide analog that competitively inhibits CERT, making it an excellent model compound for studying the consequences of disrupting ceramide transport.[6][8] This document will provide detailed protocols and the scientific rationale behind in vitro assays designed to characterize the activity of HPA-12 and other potential CERT inhibitors.

Mechanism of Action of HPA-12: A Competitive Antagonist of CERT

HPA-12 functions as a competitive inhibitor of CERT by mimicking the structure of ceramide.[6] The CERT protein contains a C-terminal steroidogenic acute regulatory protein-related lipid transfer (START) domain, which is responsible for binding and transporting ceramide.[2][3][4] HPA-12 directly binds to this START domain, thereby preventing the uptake and transport of endogenous ceramide from the ER.[4]

The inhibition of CERT-mediated ceramide transport by HPA-12 leads to several key downstream cellular consequences:

  • Inhibition of Sphingomyelin Synthesis: By blocking the delivery of ceramide to the Golgi, HPA-12 effectively halts the synthesis of sphingomyelin.[4][8]

  • Accumulation of Ceramide: The blockage of its transport pathway leads to an accumulation of ceramide within the ER.[4]

  • Induction of ER Stress: The buildup of ceramide in the ER can trigger the unfolded protein response (UPR) and induce ER stress, leading to apoptosis.[4]

  • Induction of Apoptosis: In cancer cells, the accumulation of pro-apoptotic ceramide and the induction of ER stress by HPA-12 can lead to programmed cell death.[4]

The following diagram illustrates the mechanism of CERT-mediated ceramide transport and its inhibition by HPA-12.

CERT_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Ceramide Ceramide CERT CERT Ceramide->CERT Binds to START Domain Sphingomyelin Sphingomyelin SMS Sphingomyelin Synthase SMS->Sphingomyelin Synthesis CERT->SMS Delivers Ceramide HPA12 HPA-12 HPA12->CERT Competitively Inhibits

Figure 1: Mechanism of CERT-mediated ceramide transport and inhibition by HPA-12.

In Vitro Assays for Characterizing CERT Inhibitors

A variety of in vitro assays can be employed to characterize the activity of CERT inhibitors like HPA-12. These assays range from biochemical binding studies to cell-based functional assays.

Fluorescent Ceramide Transport Assay

This cell-based imaging assay provides a direct visualization of the inhibition of ceramide transport from the ER to the Golgi apparatus. It utilizes a fluorescently tagged ceramide analog, such as NBD-C6-ceramide or BODIPY-FL-C5-ceramide, which can be readily visualized by fluorescence microscopy. In untreated cells, the fluorescent ceramide is transported to the Golgi, resulting in a distinct perinuclear staining pattern. In the presence of a CERT inhibitor like HPA-12, this transport is blocked, leading to a diffuse ER-like staining pattern.[4][5]

Protocol:

  • Cell Culture: Seed HeLa or Chinese Hamster Ovary (CHO) cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of HPA-12 (e.g., 0.1 - 10 µM) or a vehicle control (e.g., DMSO) in serum-free medium for 30 minutes at 37°C.[4]

  • Fluorescent Ceramide Labeling: Add a fluorescent ceramide analog (e.g., 5 µM NBD-C6-ceramide complexed to BSA) to the cells and incubate for 30 minutes at 37°C.

  • Washing and Back-Exchange: Wash the cells three times with ice-cold medium containing BSA to remove excess fluorescent ceramide from the plasma membrane.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides with a suitable mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope. The Golgi apparatus can be co-stained with a specific marker (e.g., anti-GM130 antibody) for colocalization analysis.

Data Analysis:

  • Qualitatively assess the localization of the fluorescent ceramide. A perinuclear, crescent-shaped staining indicates Golgi localization (no inhibition), while a reticular, network-like pattern throughout the cytoplasm indicates ER accumulation (inhibition).

  • Quantify the fluorescence intensity in the Golgi region versus the rest of the cell to determine the extent of inhibition.

The following diagram outlines the workflow for the fluorescent ceramide transport assay.

Fluorescent_Ceramide_Workflow cluster_results Expected Results A 1. Seed Cells on Coverslips B 2. Pre-incubate with HPA-12 or Vehicle Control A->B C 3. Add Fluorescent Ceramide Analog B->C D 4. Wash and Back-Exchange C->D E 5. Fix and Mount Cells D->E F 6. Fluorescence Microscopy E->F G Control: Fluorescence in Golgi F->G H HPA-12 Treated: Fluorescence in ER F->H

Figure 2: Workflow of the fluorescent ceramide transport assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET is a robust, high-throughput biochemical assay used to quantify the binding affinity of a compound to a target protein. In the context of CERT, this assay can be designed to measure the displacement of a fluorescently labeled ceramide probe from the purified START domain of CERT by a test compound like HPA-12.

Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody that recognizes a tag on the recombinant CERT START domain (e.g., His-tag) and an acceptor fluorophore (e.g., d2) conjugated to a ceramide analog. When the fluorescent ceramide is bound to the START domain, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. An unlabeled inhibitor, such as HPA-12, will compete with the fluorescent ceramide for binding to the START domain, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Dilute the recombinant His-tagged CERT START domain, the anti-His antibody-Europium cryptate conjugate, the d2-labeled ceramide analog, and HPA-12 to their working concentrations in the reaction buffer.

  • Assay Plate Preparation: Add the CERT START domain and the anti-His antibody-Europium cryptate conjugate to all wells of a low-volume 384-well plate.

  • Compound Addition: Add serial dilutions of HPA-12 or a vehicle control to the wells.

  • Probe Addition: Add the d2-labeled ceramide analog to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Plot the TR-FRET ratio against the logarithm of the HPA-12 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of HPA-12 required to displace 50% of the fluorescent ceramide probe.

Parameter Recommended Value
HPA-12 Concentration Range 1 nM - 100 µM
CERT START Domain Conc. 10 - 50 nM
Fluorescent Ceramide Conc. 25 - 100 nM
Incubation Time 60 - 120 minutes
Cell Viability and Apoptosis Assays

These assays are crucial for determining the functional consequences of CERT inhibition on cell fate, particularly in cancer cell lines where ceramide accumulation is known to be pro-apoptotic.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in response to HPA-12 treatment suggests a decrease in cell proliferation or an increase in cell death.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MV4-11 or Molm13 acute myeloid leukemia cells) in a 96-well plate.[4]

  • Compound Treatment: Treat the cells with a range of HPA-12 concentrations (e.g., 1 - 100 µM) for 24, 48, or 72 hours.[4]

  • Assay Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with an effective concentration of HPA-12 (determined from the viability assay) for a specified time (e.g., 48 hours).[4]

  • Cell Harvesting and Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Viability Assay: Normalize the data to the vehicle-treated control and plot cell viability against the HPA-12 concentration to determine the IC50 value.

  • Apoptosis Assay: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by HPA-12.

Assay Cell Line Example HPA-12 Concentration Incubation Time
Viability MV4-11, Molm1360 - 100 µM48 hours[4]
Apoptosis Molm13100 µM48 hours[4]

Concluding Remarks

The in vitro assays detailed in this application note provide a comprehensive framework for the characterization of CERT inhibitors using HPA-12 as a model compound. By employing a combination of biochemical and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and understand the functional consequences of inhibiting this crucial lipid transport pathway. These methods are essential for the discovery and development of novel therapeutics targeting CERT for the treatment of cancer and other diseases. The principles and protocols described herein can be adapted for the evaluation of other potential CERT inhibitors, contributing to the advancement of our understanding of sphingolipid biology.

References

  • Hanada, K. Reconstitution assay system for ceramide transport with semi-intact cells. Methods in Molecular Biology. [Link]

  • Hanada, K., & Kumagai, K. (2022). Ceramide Transport Protein CERT and Its Inhibitors. Encyclopedia.pub. [Link]

  • Gao, J., et al. (2017). Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (HPA-12) for Brain Applications. Journal of Alzheimer's Disease. [Link]

  • Saied, E. M., et al. (2014). Facile synthesis of the CERT inhibitor HPA-12 and some novel derivatives. Chemistry, an Asian Journal. [Link]

  • Diederich, S., et al. (2020). Liposomal FRET Assay Identifies Potent Drug‐Like Inhibitors of the Ceramide Transport Protein (CERT). Chemistry – A European Journal. [Link]

  • Diederich, S., et al. (2020). Liposomal FRET Assay Identifies Potent Drug-Like Inhibitors of the Ceramide Transport Protein (CERT). Chemistry – A European Journal. [Link]

  • Charman, M., et al. (2020). Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer. Cancers. [Link]

  • Peretti, D., et al. (2019). CERT-Dependent Ceramide Transport, A Crucial Process in Cells. Journal of Clinical and Medical Research. [Link]

  • Arenz, C., et al. (2021). Live‐Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET). ChemBioChem. [Link]

  • Hanada, K., & Kumagai, K. (2022). Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

Abstract This application note provides a detailed guide for the complete structural and stereochemical elucidation of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol using a suite of modern Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the complete structural and stereochemical elucidation of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule possessing multiple stereocenters and a specific alkene geometry, its characterization is non-trivial and requires a systematic, multi-dimensional NMR approach. This document outlines optimized protocols for sample preparation, data acquisition (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC, and NOESY/ROESY), and a comprehensive strategy for spectral interpretation. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can confidently apply these methods to confirm the constitution, configuration, and conformation of this and structurally related aminodiol compounds.

Introduction: The Structural Challenge

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a polyfunctionalized aliphatic compound featuring two chiral centers (at C2 and C3) and a disubstituted alkene (at C4-C5). The precise determination of its three-dimensional structure is critical for understanding its biological activity and for quality control in synthetic processes. The key characterization challenges are:

  • Constitutional Assignment: Unambiguously assigning each proton and carbon signal to its specific position in the molecular backbone.

  • Configurational Assignment:

    • Confirming the (E)-geometry of the C4=C5 double bond.

    • Determining the relative stereochemistry of the C2 and C3 stereocenters (the syn or anti relationship between the amino and hydroxyl groups).

NMR spectroscopy is the most powerful tool for addressing these challenges, as it provides detailed information about through-bond connectivity and through-space proximity of atoms.[1] This guide establishes a self-validating workflow to achieve a complete and trustworthy structural assignment.

Experimental Design and Rationale

A multi-faceted NMR approach is required for an unambiguous characterization. The workflow is designed to build the structural puzzle piece by piece, starting with simple 1D spectra and moving to more complex 2D correlation experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_analysis Data Analysis & Elucidation SamplePrep Dissolve sample (5-10 mg) in 0.6 mL of CD3OD or DMSO-d6 H1 ¹H NMR (Proton Environment & Multiplicity) SamplePrep->H1 C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 Provides context COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Identifies spin systems Assign Signal Assignment (¹H & ¹³C) COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns quaternary carbons & connects fragments HSQC->Assign NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Confirms backbone HMBC->Assign Config Configuration Assignment (E-alkene & C2/C3 Stereochem) NOESY->Config Provides stereochem data Assign->Config Structure Final Structure Confirmation Config->Structure

Figure 1: Experimental workflow for NMR characterization.
Sample Preparation Protocol

The choice of solvent is critical for molecules containing exchangeable protons (-OH, -NH₂).

  • Recommended Solvents: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: In CDCl₃, the signals for -OH and -NH₂ protons are often broad and their coupling to adjacent protons may be lost due to rapid chemical exchange.[2] DMSO-d₆ is a hydrogen-bond acceptor, which slows down this exchange, often allowing for the observation of distinct, coupled signals for these protons.[3] CD₃OD is also a good choice and will exchange the labile protons for deuterium, causing their signals to disappear, which can be a useful diagnostic tool for identifying them. For the purpose of this guide, we will proceed with a description based on using DMSO-d₆ to maximize observable couplings.

  • Protocol:

    • Weigh 5-10 mg of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.96% D).

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • Allow the sample to equilibrate to the spectrometer's temperature before data acquisition.

Data Acquisition Protocols

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

1D ¹H and ¹³C NMR
  • ¹H NMR:

    • Purpose: To obtain an overview of all proton environments, their integrations (relative number of protons), and their coupling patterns (multiplicities).

    • Key Parameters:

      • Pulse Program: Standard 90° pulse-acquire.

      • Spectral Width: ~12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Purpose: To identify the number of unique carbon environments and their chemical shift, which indicates the type of carbon (aliphatic, olefinic, carbinol).

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled pulse-acquire (e.g., zgpg30).

      • Spectral Width: ~200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Experiments
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH). This is the primary tool for mapping out the proton spin systems along the carbon backbone.[4]

    • Key Parameters: Standard gradient-selected COSY (cosygpqf).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.[1]

    • Key Parameters: Standard gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH₃ from CH₂ groups by phase.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems (e.g., linking the ethyl group to the alkene) and for assigning non-protonated (quaternary) carbons.

    • Key Parameters: Standard gradient-selected HMBC (hmbcgplpndqf), optimized for a long-range coupling of ~8 Hz.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY:

    • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is the key experiment for determining the relative stereochemistry at C2 and C3.[1][5]

    • Causality: For a molecule of this size (MW ≈ 145.2 g/mol ), a standard NOESY experiment should yield positive cross-peaks. A ROESY experiment can be used as a confirmatory alternative as the ROE is always positive regardless of molecular size.[6]

    • Key Parameters: Standard gradient-selected NOESY (noesygpph) with a mixing time of 500-800 ms.

Spectral Interpretation: A Predictive Analysis

The following section details the expected NMR data and provides a step-by-step guide to interpretation.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts and multiplicities are based on established chemical shift ranges and data from structurally similar compounds.[7][8]

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations (H to C)
1-CH₂OH~3.4 - 3.6ddd~64-66H2, 1-OHC2, C3
2-CH(NH₂)~2.9 - 3.2m~55-58H1, H3, 2-NH₂C1, C3, C4
3-CH(OH)~3.9 - 4.2m~72-75H2, H4, 3-OHC1, C2, C4, C5
4=CH-~5.5 - 5.8dd~128-132H3, H5C2, C3, C5, C6
5=CH-~5.6 - 5.9dt~133-137H4, H6C3, C4, C6, C7
6-CH₂-~1.9 - 2.1dq~24-27H5, H7C4, C5, C7
7-CH₃~0.9 - 1.1t~13-15H6C5, C6
-1-OHVariablet-H1-
-3-OHVariabled-H3-
-2-NH₂Variabled-H2-

Table 1: Predicted ¹H and ¹³C NMR data for (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in DMSO-d₆.

Step-by-Step Interpretation Strategy
  • Identify Spin Systems using COSY:

    • Start with the most distinct signal, the methyl triplet (H7) around 1.0 ppm. The COSY spectrum will show a cross-peak to the H6 methylene protons.

    • Follow the correlation from H6 to the olefinic proton H5.

    • From H5, a strong correlation will be seen to the other olefinic proton, H4. This confirms the -CH=CH-CH₂-CH₃ fragment.

    • The second spin system involves the C1-C2-C3 fragment. The protons H1, H2, and H3 will show correlations to each other, establishing their connectivity.

  • Link Protons to Carbons with HSQC:

    • Use the HSQC spectrum to assign the carbon signal for each protonated position. For example, the proton triplet at ~1.0 ppm (H7) will correlate to the carbon signal at ~14 ppm (C7).

  • Connect the Fragments with HMBC:

    • The HMBC spectrum is crucial for bridging the two spin systems.

    • Look for a 3-bond correlation from the H3 proton to the C5 carbon.

    • A key 2-bond correlation from H4 to C3 will also confirm the link.

    • This confirms the complete carbon backbone of the molecule.

  • Confirm the (E)-Alkene Geometry:

    • The geometry of the double bond is determined by the coupling constant between H4 and H5 (JH4-H5).

    • For a trans or (E)-alkene, this coupling constant is expected to be large, typically in the range of 11-18 Hz.[9]

    • For a cis or (Z)-alkene, the coupling would be smaller, in the range of 6-14 Hz.

    • Careful measurement of this coupling constant from the high-resolution 1D ¹H spectrum is essential for this assignment.

  • Determine the C2-C3 Relative Stereochemistry with NOESY:

    • The final and most critical step is to determine the relative orientation of the substituents on C2 and C3. This is achieved by analyzing the through-space correlations in the NOESY or ROESY spectrum.

    • For the specified (2S,3R) diastereomer, the H2 and H3 protons are on opposite faces of the molecule in a typical staggered conformation (anti relationship).

    • Therefore, a weak or absent NOESY cross-peak is expected between H2 and H3.

    • Conversely, if the diastereomer were (2S,3S) (syn), H2 and H3 would be on the same face, and a strong NOESY correlation would be expected.

    • Correlations between H2 and H4, and H3 and H5 should also be analyzed to build a complete 3D picture and support the assignment.

Figure 2: Key expected COSY and NOESY correlations.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectroscopy provides a robust and definitive method for the complete structural and stereochemical characterization of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. By systematically establishing through-bond connectivities and then probing through-space proximities, this protocol allows for the unambiguous confirmation of the molecular constitution and the specific (E)-alkene and (2S,3R)-diol configurations. This self-validating workflow is essential for ensuring the structural integrity of this and related chiral molecules in research and development settings.

References

  • Guan, Y., et al. (2021). A GNN-based model for predicting chemical shifts with transfer learning.
  • Bax, A., & Subramanian, S. (1986).
  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance.
  • Jeener, J., et al. (1979). Investigation of exchange processes by two-dimensional NMR spectroscopy. The Journal of Chemical Physics.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wade, L. G. Jr. (2017). Organic Chemistry (9th ed.). Pearson.
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics. [Link]

  • Live, D. H., et al. (1984). A method for the observation of selected proton-proton NOEs in the presence of spin diffusion. Journal of Magnetic Resonance.
  • Liebecq, J. (1992). Nuclear Magnetic Resonance Spectroscopy. Springer.
  • ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid?. [Link]

  • Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • Eurisotop. (n.d.). NMR Solvents. [Link]

  • Boykin, D. W. (Ed.). (1991). 17O NMR Spectroscopy in Organic Chemistry. CRC Press.
  • Lin, M., & Shapiro, M. J. (1997). Solvent effects in 19F NMR spectroscopy. Journal of Magnetic Resonance.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Bothner-By, A. A., & Pople, J. A. (1965). Diamagnetic Anisotropy of Electron Groups. Annals of the New York Academy of Sciences.
  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

  • Chemistry Steps. (2024). Proton NMR Chemical Shift Table. [Link]

  • NMRdb.org. (n.d.). Predict 1H NMR spectra. [Link]

  • Gil, R. R., & Griesinger, C. (2020). Reference-free NOE NMR analysis. Chemical Science. [Link]

  • Cameron, L. K., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal.
  • JEOL Ltd. (n.d.). Observation of NOE by HSQC-NOESY. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. [Link]

  • Li, H., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Analytica Chimica Acta.
  • Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in (2S,3R,4E)-2-Amino-4-hepten-1,3-diol extraction

Welcome to the Technical Support Center for Lipidomics and Sphingolipid Analysis. This guide is specifically designed for researchers and drug development professionals troubleshooting low extraction yields of (2S,3R,4E)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics and Sphingolipid Analysis. This guide is specifically designed for researchers and drug development professionals troubleshooting low extraction yields of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol , a short-chain (C7) analog of sphingosine.

Below, you will find an in-depth, causality-driven FAQ and a self-validating experimental protocol to optimize your recovery rates.

🔍 FAQ: Troubleshooting Low Yields

Q1: Why is my extraction yield near zero when using standard Bligh-Dyer or Folch methods? The root cause is a fundamental mismatch between the physical properties of your target molecule and the solvent system. Standard sphingolipid extraction protocols (like Folch or Bligh-Dyer) rely on the massive 18-carbon (C18) hydrophobic tail of natural sphingosine to drive the molecule into the lower, non-polar organic phase (chloroform)[1].

Your target molecule, (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, only has a 7-carbon (C7) aliphatic chain . The highly polar 1,3-diol and 2-amino headgroups dominate its solvation energy, drastically lowering its LogP. Consequently, during a standard chloroform/methanol/water extraction, the C7 analog partitions almost entirely into the upper aqueous/methanol phase. If you discard the aqueous phase—as standard protocols dictate—you are discarding your analyte.

Table 1: Comparison of Physicochemical Properties & Partitioning

PropertyNatural Sphingosine (C18)(2S,3R,4E)-2-Amino-4-hepten-1,3-diol (C7)
Aliphatic Chain Length 18 Carbons7 Carbons
Hydrophobicity (LogP) High (~5.5)Low (< 1.5)
Standard Folch Recovery (Organic) > 90%< 15%
Preferred Extraction Solvent Chloroform:MethanolEthyl Acetate or Butanol (Alkaline)

Q2: How does pH affect the recovery of this specific molecule? Sphingoid bases contain a primary amine group with a pKa of approximately 8.9[2]. At physiological or acidic pH (pH < 8.9), this amine is protonated ( NH3+​ ). This ionic charge makes the already short-chain C7 molecule highly hydrophilic, anchoring it in the aqueous phase.

To force the molecule into an organic solvent, you must raise the pH of your sample above 10.0. This deprotonates the amine ( NH2​ ), neutralizing the charge and significantly increasing the molecule's relative lipophilicity.

G Start Aqueous Sample (2S,3R,4E)-2-Amino-4-hepten-1,3-diol Acidic Acidic/Neutral pH (pH < 8.9) Start->Acidic Alkaline Alkaline pH (pH > 10.0) Start->Alkaline Protonated Protonated Amine (NH3+) Highly Hydrophilic Acidic->Protonated Deprotonated Deprotonated Amine (NH2) Increased Lipophilicity Alkaline->Deprotonated AqueousPhase Partitions to Aqueous Phase (Sample Loss) Protonated->AqueousPhase OrganicPhase Partitions to Organic Phase (High Yield Extraction) Deprotonated->OrganicPhase

Fig 1: Effect of pH on the protonation state and phase partitioning of the C7 sphingoid base.

Q3: I corrected the solvent and pH, but I am still losing sample during storage and transfer. What is happening? You are likely experiencing surface adsorption. Free sphingoid bases are notorious for adhering to untreated borosilicate glassware[3]. This occurs due to electrostatic interactions between the protonated amine of the lipid and the negatively charged silanol groups on the glass surface. To prevent this, you must use siliconized glassware (e.g., Sigmacote-treated) or high-retention polypropylene tubes throughout the entire workflow[4].

🧪 Self-Validating Protocol: Alkaline Ethyl Acetate Extraction

To overcome the hydrophilicity of the C7 analog, we utilize an alkaline liquid-liquid extraction (LLE) using Ethyl Acetate. Ethyl acetate is slightly more polar than chloroform, making it an excellent carrier for short-chain sphingoid bases once they are deprotonated.

System Validation Note: This protocol is designed to be self-validating. By spiking a non-endogenous internal standard (e.g., C17-sphingosine) in Step 1, you can calculate absolute recovery. If the internal standard recovery is >85% but your C7 analyte is undetectable, the issue is biological (low endogenous concentration). If the internal standard recovery is <50%, the extraction methodology (likely pH adjustment or adsorption) has failed.

Step-by-Step Methodology
  • Sample Preparation & Spiking: Transfer 100 µL of your biological sample (e.g., plasma, cell lysate) into a siliconized glass tube or low-retention polypropylene tube[4]. Immediately spike with 10 µL of a stable-isotope labeled or C17 internal standard.

  • Alkalinization: Add 100 µL of 0.1 M KOH or 0.1 M NH4​OH to the sample. Vortex briefly. Critical Checkpoint: Spot 1 µL onto pH paper to verify the pH is > 10.0. If not, add additional base in 10 µL increments.

  • Solvent Addition: Add 600 µL of LC-MS grade Ethyl Acetate. Do not use chloroform, as the C7 analog's partition coefficient in chloroform is too low.

  • Phase Separation: Vortex vigorously for 2 minutes to maximize surface area contact between the phases. Centrifuge at 3,000 x g for 5 minutes at room temperature.

  • Collection: Because ethyl acetate is less dense than water, your analyte is now in the upper organic layer . Carefully transfer this upper layer to a fresh siliconized tube using a positive displacement pipette.

  • Re-extraction (Optional): To maximize yield, add another 600 µL of Ethyl Acetate to the remaining lower aqueous phase, repeat steps 4-5, and pool the organic layers.

  • Drying & Reconstitution: Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of Methanol:Water (80:20, v/v) prior to LC-MS/MS analysis.

Workflow Step1 1. Sample Preparation Add internal standard in siliconized tube Step2 2. Alkalinization Add 0.1 M KOH (Verify pH > 10) Step1->Step2 Step3 3. Solvent Addition Add Ethyl Acetate Step2->Step3 Step4 4. Phase Separation Vortex & Centrifuge (3,000 x g) Step3->Step4 Step5 5. Collection Recover Upper Organic Phase Step4->Step5 Step6 6. Drying & Storage Dry under N2, store at -20°C Step5->Step6

Fig 2: Optimized alkaline liquid-liquid extraction workflow for short-chain sphingoid bases.

📚 References

1.[1] A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed (NIH). Available at:[Link] 2.[3] Simultaneous quantitative determination method for sphingolipid metabolites by liquid chromatography/ionspray ionization tandem mass spectrometry. PubMed (NIH). Available at: [Link] 3.[4] Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. PMC (NIH). Available at:[Link] 4.[2] WO2009141627A1 - Treating niemann-pick disease type c and related disorders by elevating intracellular calcium. Google Patents. Available at:

Sources

Optimization

Overcoming cell permeability issues with (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

Welcome to the Technical Support Center for (2S,3R,4E)-2-Amino-4-hepten-1,3-diol . As a short-chain (C7) sphingosine analog, this compound offers unique advantages for probing sphingolipid metabolism, acting as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S,3R,4E)-2-Amino-4-hepten-1,3-diol . As a short-chain (C7) sphingosine analog, this compound offers unique advantages for probing sphingolipid metabolism, acting as a highly soluble substrate or inhibitor in kinase assays[1]. However, its truncated aliphatic chain significantly alters its physicochemical properties compared to endogenous C18-sphingosine. This leads to distinct challenges in cell permeability, intracellular retention, and cytotoxicity.

This guide synthesizes field-proven lipidomic methodologies to help you troubleshoot and optimize your cellular assays.

Troubleshooting FAQs: Permeability & Retention

Q: Why am I not seeing intracellular target engagement despite high treatment concentrations? A: The "Washout Effect." Causality: Due to its truncated 7-carbon aliphatic chain, (2S,3R,4E)-2-Amino-4-hepten-1,3-diol has a significantly lower partition coefficient (LogP ~1.4) compared to endogenous C18-sphingosine (LogP ~5.8). While it rapidly crosses the plasma membrane, it lacks the hydrophobic bulk required to anchor stably in the inner leaflet. This leads to rapid bidirectional diffusion and efflux before it can reach intracellular targets like the Golgi apparatus or endoplasmic reticulum[2]. Solution: Utilize a carrier protein (see protocol below) to establish a steady concentration gradient that favors continuous intracellular delivery.

Q: My cells are dying rapidly (within 1-2 hours) after adding the compound. Is this target-mediated apoptosis? A: Likely not. It is predominantly detergent-induced membrane lysis. Causality: Short-chain sphingoid bases possess high critical micelle concentrations (CMC). When administered in serum-free media at concentrations exceeding their CMC, they form micelles that extract structural lipids from the plasma membrane. Furthermore, free sphingosine analogs are known to rigidify membrane domains, creating structural defects during lateral phase separation that lead to the leakage of aqueous solutes and rapid necrotic cell death[3][4].

Q: How do I properly prepare the stock and working solutions to ensure consistent permeability? A: Avoid purely aqueous buffers for the primary stock. Causality: Even though the C7-sphingosine analog is more hydrophilic than its C18 counterpart, it still self-aggregates in water due to its amphiphilic nature. Dissolve the primary stock in anhydrous DMSO or ethanol, then prepare the working solution by complexing it with fatty acid-free Bovine Serum Albumin (BSA)[1]. BSA acts as a lipid carrier, preventing micelle formation and facilitating steady, non-lytic delivery across the plasma membrane.

Quantitative Data: Physicochemical & Permeability Comparison

Understanding the physical limits of your lipid analog is critical for experimental design. The table below summarizes the behavioral differences between endogenous sphingosine and short-chain analogs.

CompoundChain LengthEstimated LogPMembrane Retention ( t1/2​ )Primary Permeability RiskOptimal Delivery Method
Endogenous SphingosineC18~5.8> 24 hoursInsoluble aggregatesOrganic solvent + BSA
(2S,3R,4E)-2-Amino-4-hepten-1,3-diol C7 ~1.4 < 15 mins Rapid efflux / Washout BSA Complexation (1:1)
C2-Ceramide (Reference)C2~0.8< 5 minsNon-specific lysisDirect addition

Validated Protocol: BSA-Complexation and Cellular Delivery

To overcome both the "Washout Effect" and membrane lysis, (2S,3R,4E)-2-Amino-4-hepten-1,3-diol must be pre-complexed with BSA[2]. This protocol is designed as a self-validating system to ensure the lipid remains in a bioavailable, monomeric state.

Step 1: Primary Stock Preparation

  • Action: Dissolve (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in anhydrous DMSO to a concentration of 10 mM.

  • Causality: The protonated amine and hydroxyl groups require a highly polar aprotic solvent to prevent hydrogen-bond-mediated aggregation before introduction to the carrier protein.

Step 2: BSA Vehicle Preparation

  • Action: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in pre-warmed (37°C) PBS or serum-free culture media[1].

  • Causality: Fatty acid-free BSA contains empty hydrophobic pockets that readily accept the C7 aliphatic chain. Pre-warming increases the thermodynamic flexibility of the BSA structure, enhancing lipid loading efficiency.

Step 3: Complexation

  • Action: Inject the 10 mM lipid stock dropwise into the BSA solution while vortexing vigorously to achieve a final lipid concentration of 100 µM. Incubate at 37°C for 15 minutes.

  • Causality: Dropwise addition under high shear prevents localized high concentrations of the lipid, forcing the C7-sphingosine to partition into the BSA pockets rather than forming self-aggregating micelles.

Step 4: Validation Check (Self-Validation)

  • Action: Measure the optical density of the complexed solution at 600 nm (OD600) against a BSA-only blank.

  • Causality: An OD600 < 0.02 confirms a clear solution with successful complexation. An OD600 > 0.05 indicates light scattering from lipid precipitation or micelle formation. If the latter occurs, the complexation failed; discard and repeat Step 3 with slower addition.

Step 5: Cellular Application

  • Action: Dilute the validated 100 µM BSA-lipid complex into your final assay media to reach the desired working concentration (e.g., 1-5 µM) and apply to cells.

  • Causality: This establishes a concentration gradient where BSA acts as a thermodynamic sink, slowly releasing monomeric C7-sphingosine to the plasma membrane. This prevents the structural defects and permeabilization associated with bolus free-lipid delivery[3].

Mechanistic Visualization

The following diagram illustrates the causality behind the different cellular uptake pathways of C7-Sphingosine, highlighting why BSA complexation is mandatory for stable intracellular translocation.

G Monomer Free C7-Sphingosine (Low Conc) Membrane Plasma Membrane Monomer->Membrane Weak Partitioning BSA BSA-C7-Sph Complex (Optimal Carrier) BSA->Membrane Facilitated Delivery Micelle C7-Sph Micelles (High Conc) Micelle->Membrane Detergent Effect Cytosol Intracellular Targets (Sphingosine Kinase) Membrane->Cytosol Stable Translocation Washout Rapid Efflux / Washout Membrane->Washout Desorption Lysis Membrane Lysis (Cytotoxicity) Membrane->Lysis Bilayer Disruption

Cellular uptake pathways of C7-Sphingosine: BSA-facilitated delivery vs. membrane lysis.

References

  • Contreras F-X, Sot J, Alonso A, Goñi FM. "Sphingosine increases the permeability of model and cell membranes." Biophysical Journal, 2006. URL:[Link]

  • Paugh SW, Paugh BS, Rahmani M, et al. "A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia." Blood, 2008. URL:[Link]

  • Jiménez-Rojo N, Sot J, Viguera AR, Alonso A, Goñi FM. "Membrane Permeabilization Induced by Sphingosine: Effect of Negatively Charged Lipids." Biophysical Journal, 2008. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in Plasma Analysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

Welcome to the technical support guide for the bioanalysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this polar molecule in a plasma matrix. This guide provides in-depth troubleshooting strategies and validated protocols to ensure the accuracy, precision, and robustness of your analytical methods.

Introduction: The Challenge of a Polar Analyte in a Complex Matrix

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a polar molecule containing both an amino group and two hydroxyl groups. While essential for its biological function, these chemical properties present significant challenges for quantification in plasma using common LC-MS/MS methods. The primary obstacle is the matrix effect , where co-eluting endogenous components from plasma, especially phospholipids, interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2][3][4] This guide will systematically address how to identify, troubleshoot, and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to the analysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.

Q1: What exactly is the "matrix effect" in LC-MS/MS bioanalysis?

A: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[3][4] In electrospray ionization (ESI), these components can compete with the analyte for charge on the droplet surface or change the droplet's physical properties (e.g., viscosity, surface tension), leading to either a suppressed or enhanced signal.[1] This phenomenon can severely compromise the accuracy and precision of quantitative data if not properly managed.[5]

Q2: Why is (2S,3R,4E)-2-Amino-4-hepten-1,3-diol particularly susceptible to matrix effects?

A: The analyte's high polarity is the primary reason.

  • Poor Retention in Reversed-Phase (RP) Chromatography: Polar molecules like this amino diol are often poorly retained on standard C18 columns.[6] They tend to elute early in the chromatographic run, often in a region where highly abundant, ion-suppressing phospholipids and other polar matrix components also elute.[7][8][9]

  • Co-extraction with Interferences: Simple and common sample preparation methods like protein precipitation (PPT) are effective at removing proteins but do little to remove phospholipids, which are a major source of matrix-induced ion suppression.[2][8]

Q3: How do I quantitatively assess the matrix effect for my assay according to regulatory standards?

A: Regulatory bodies like the FDA and EMA require a quantitative assessment of the matrix effect during method validation.[10][11][12] The most accepted method is the post-extraction spike approach .[1]

The procedure involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix from multiple sources (at least six) against the response of the analyte in a neat (clean) solution. The Matrix Factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard (IS) normalized MF should be close to 1.0.[3] For a robust method, the coefficient of variation (%CV) of the MF across the different matrix sources should be ≤15%.[12]

Part 2: Troubleshooting Guide

This section is structured to provide solutions to specific experimental problems.

Problem 1: High Signal Suppression & Poor Sensitivity (Low Signal-to-Noise)

Probable Cause: Co-elution of phospholipids with the analyte. Phospholipids are notorious for causing ion suppression in ESI-MS and can build up on the column and in the MS source.[7][8]

Solution Pathway:

  • Improve Sample Preparation: Move beyond simple protein precipitation to more selective techniques that actively remove phospholipids.

  • Optimize Chromatography: Change the chromatographic selectivity to separate the analyte from the interfering matrix components.

  • Consider Chemical Derivatization: Modify the analyte to improve its chromatographic behavior and ionization efficiency.

Detailed Solutions & Protocols

A simple protein precipitation is often insufficient.[5] The goal is to selectively isolate the polar analyte while discarding hydrophobic interferences like phospholipids.

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.[2][8]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide very clean extracts.Recovery for highly polar analytes can be low and difficult to optimize.[2] May require multiple extraction steps.[1]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, excellent for removing interferences, can concentrate the analyte.[13]Requires more method development; can be more expensive.

Recommended Protocol: Mixed-Mode Cation-Exchange SPE

This approach is highly effective for polar basic compounds like (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.[14] It utilizes a sorbent with both reversed-phase (for retaining non-polar compounds) and strong cation-exchange (for retaining the protonated amine group) functionalities.[15]

Workflow Diagram: Mixed-Mode Cation-Exchange SPE

SPE_Workflow cluster_0 SPE Protocol start Plasma Sample (pre-treated with acid) condition 1. Condition (Methanol, then Water) start->condition equilibrate 2. Equilibrate (Acidic Buffer, e.g., 2% Formic Acid) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (Polar) (Acidic Buffer to remove salts) load->wash1 wash2 5. Wash 2 (Non-Polar) (Methanol to remove phospholipids) wash1->wash2 elute 6. Elute Analyte (5% NH4OH in Methanol) wash2->elute end Evaporate & Reconstitute elute->end

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma 1:3 with 2% phosphoric acid to ensure the analyte's amino group is protonated.[14]

  • Condition: Condition a polymeric mixed-mode strong cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interference Removal): Wash with 1 mL of 2% formic acid in water.

  • Wash 2 (Phospholipid Removal): Wash with 1 mL of methanol. This step is crucial for removing retained lipids.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amino group, releasing it from the cation-exchange sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

If matrix effects persist after optimizing sample preparation, altering the chromatographic separation is the next logical step. Since the analyte has poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[16][17]

HILIC Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[18] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar compounds.[19] This approach has two key advantages:

  • Increased Retention: It provides excellent retention for highly polar analytes that are not retained by RPLC.[16][17]

  • Orthogonal Selectivity: It elutes compounds in a roughly opposite order to RPLC. Hydrophobic phospholipids have very little retention and elute early, while the polar analyte is strongly retained, achieving effective separation from the primary source of ion suppression.[9][20]

Diagram: Analyte vs. Interference Elution

HILIC_vs_RP cluster_RP Reversed-Phase (e.g., C18) cluster_HILIC HILIC (e.g., Amide) rp_axis Time -> rp_analyte Analyte rp_pl Phospholipids hilic_axis Time -> hilic_pl Phospholipids hilic_analyte Analyte Validation_Workflow cluster_Validation Validation Parameters Dev Method Development (Sample Prep, LC, MS) PreVal Pre-Validation Check (Sensitivity, Specificity) Dev->PreVal FullVal Full Validation PreVal->FullVal Selectivity Selectivity (6+ lots) Matrix Matrix Effect (6+ lots) AP Accuracy & Precision Curve Calibration Curve Stab Stability Routine Routine Sample Analysis FullVal->Routine

Caption: Key stages of bioanalytical method development and validation.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • J. Chromatogr. B. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • Waters Corporation. (2012). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Taylor & Francis Online. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Forensic Science Review. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

  • National Institutes of Health. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Journal of Experimental Botany. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Royal Society of Chemistry. (2021, July 21). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. [Link]

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Bioanalysis Zone. (2012, January 25). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. [Link]

  • National Institutes of Health. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • Phenomenex. What is Solid-Phase Extraction?[Link]

  • National Institutes of Health. (2022). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Waters Corporation. (2017). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • NextSDS. (2S,3R,E)-2-Amino-4-heptadecene-1,3-diol — Chemical Substance Information. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • National Center for Biotechnology Information. (2S,3R,4E)-2-Amino-4-decene-1,3-diol | C10H21NO2 - PubChem. [Link]

  • National Institutes of Health. (2024, July 26). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. [Link]

  • Mtoz Biolabs. Amino Acid Analysis LC-MS Plasma. [Link]

  • ScreenLib. (2S,3R,4E)-2-Amino-4-heptadecene-1,3-diol | CAS 6918-48-5. [Link]

Sources

Optimization

Technical Support Center: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol Stability &amp; pH Optimization

Overview (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a short-chain (C7) sphingoid base analog. Like its long-chain counterpart, sphingosine, its stability in aqueous and organic solutions is strictly governed by the pH of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a short-chain (C7) sphingoid base analog. Like its long-chain counterpart, sphingosine, its stability in aqueous and organic solutions is strictly governed by the pH of the environment. The molecule features a primary amine at C2, an allylic secondary alcohol at C3, and a trans-double bond at C4-C5. Improper pH management leads to rapid degradation via acid-catalyzed dehydration or base-catalyzed oxidation.

This guide provides targeted troubleshooting, mechanistic explanations, and self-validating protocols to ensure the structural integrity of this compound during your experiments.

Troubleshooting FAQs

Q1: Why is my (2S,3R,4E)-2-Amino-4-hepten-1,3-diol degrading during aqueous storage?

Cause: The degradation is likely driven by extreme pH conditions that trigger specific functional group liabilities.

Mechanistic Causality:

  • At low pH (< 4.0): The secondary hydroxyl group at C3 is allylic to the C4-C5 double bond. In highly acidic environments, this hydroxyl group is protonated, creating a superior leaving group ( H2​O ). This leads to the formation of a resonance-stabilized allylic carbocation, followed by rapid dehydration to form a conjugated diene.

  • At high pH (> 8.0): The primary amine at C2 deprotonates. Studies on homologous sphingoid bases indicate the NH3+​⇌NH2​ transition occurs around pH 6.6 to 7.5 depending on the 1[1]. In its free-base form ( NH2​ ), the molecule is highly susceptible to atmospheric oxidation. Furthermore, alkaline conditions can promote 2, cleaving the molecule into shorter aldehydes and amino alcohols[2].

Q2: What is the optimal pH for long-term stability, and which buffers are recommended?

Solution: The optimal pH range for storing this short-chain sphingoid base is pH 5.0 to 6.5 .

Rationale: In this mildly acidic to neutral range, the C2 amine remains fully protonated as an ammonium salt ( NH3+​ ), which protects it from oxidation and prevents base-catalyzed epimerization. Simultaneously, this pH is not acidic enough to protonate the C3 allylic alcohol, thereby preventing dehydration.

Recommended Buffers: Use 10–50 mM Sodium Acetate (pH 5.0–5.5) or Citrate buffer (pH 6.0). Avoid phosphate buffers if working with metal-dependent downstream assays, though they are acceptable for pure stability purposes.

Q3: I am observing a loss of the trans-double bond (C4-C5) signal in my NMR spectra. What happened?

Cause: Acid-catalyzed allylic rearrangement or dehydration.

Mechanism: If the pH drops below 4.0, the molecule undergoes dehydration. The loss of the C3 hydroxyl group and a neighboring proton results in a diene system, which shifts the alkene signals in 1H -NMR and eliminates the characteristic trans-alkene coupling constant ( J≈15.6 Hz) associated with the intact C4-C5 bond. Ensure your reconstitution solvents (e.g., methanol or water) are not acidified with excessive TFA or formic acid unless immediately analyzing via LC-MS.

Quantitative Data: pH-Dependent Degradation Profiles

The following table summarizes the structural state and degradation kinetics of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol across different pH environments.

pH RangePrimary Ionic StateDominant Degradation PathwayEstimated Half-Life (25°C)Recommended Action
< 3.0 C2- NH3+​ , C3- OH2+​ Allylic Dehydration (Diene formation)< 24 hoursAvoid strong acids (HCl, TFA) during storage.
5.0 - 6.5 C2- NH3+​ , C3- OH None (Maximum Stability) > 6 months Ideal storage condition. Use Acetate buffer.
7.0 - 7.5 Mixed ( NH3+​ / NH2​ )Slow Oxidation1 - 2 weeksStore at -20°C; purge with Argon or Nitrogen.
> 8.0 C2- NH2​ , C3- OH Oxidation, Retro-aldol cleavage< 48 hoursAvoid alkaline buffers (Tris pH 8.5, Borate).

Experimental Protocol: Preparation of a pH-Stabilized Stock Solution

To ensure absolute self-validation of your experimental setup, follow this step-by-step methodology to prepare and verify a stable stock solution.

Materials Required:

  • (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (Lyophilized powder)

  • 100 mM Sodium Acetate buffer, pH 5.5

  • HPLC-grade Methanol or Ethanol

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a co-solvent mixture of 50% HPLC-grade Methanol and 50% Sodium Acetate buffer (100 mM, pH 5.5). The methanol ensures complete solubilization of the aliphatic chain, while the pH 5.5 buffer locks the amine in its stable protonated state.

  • Reconstitution: Add the solvent mixture directly to the lyophilized vial to achieve a target concentration of 10 mM. Vortex gently for 30 seconds. Do not sonicate, as localized heating can accelerate degradation.

  • Inert Atmosphere Sealing: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace oxygen, mitigating any residual oxidation risk.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation) and store at -20°C.

  • Integrity Verification (LC-MS): Before use in critical assays, dilute an aliquot 1:100 in Methanol/Water (pH 5.5) and inject into an LC-MS. Monitor for the intact mass [M+H]+=146.11 m/z. The presence of a peak at [M+H−H2​O]+=128.10 m/z indicates 3 has occurred[3].

Mechanistic Pathway Visualization

The following diagram illustrates the causality between pH environments and the structural fate of the compound.

pH_Stability_Mechanisms Compound (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (Intact Sphingoid Base) Low_pH Acidic pH (< 4.0) C3-OH Protonation Compound->Low_pH H+ Excess Opt_pH Optimal pH (5.0 - 6.5) Stable C2-NH3+ Salt Compound->Opt_pH Buffer Control High_pH Alkaline pH (> 8.0) C2-NH2 Free Base Compound->High_pH OH- Excess Deg_Acid Allylic Dehydration Conjugated Diene Formation (Loss of Bioactivity) Low_pH->Deg_Acid - H2O Stable Maximum Aqueous Stability Maintained Structural Integrity (Ready for Assays) Opt_pH->Stable Protected Deg_Base Oxidation & Epimerization Retro-Aldol Fragmentation (Irreversible Degradation) High_pH->Deg_Base + O2 / Cleavage

Caption: pH-dependent structural pathways of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.

References

  • Title: pH Dependence of Sphingosine Aggregation Source: PMC - NIH URL: [Link]

  • Title: Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders Source: ACS Publications URL: [Link]

  • Title: Sodium ion-assisted structural lipidomics for sphingolipid profiling Source: bioRxiv URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Short-Chain Sphingosine Analogs and Endogenous Sphingosine in Cellular Signaling

An In-depth Technical Guide for Researchers: A Note to the Researcher: The initial aim of this guide was to provide a direct comparative analysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol and standard sphingosine. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers:

A Note to the Researcher:

The initial aim of this guide was to provide a direct comparative analysis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol and standard sphingosine. However, an exhaustive search of the current scientific literature and public research databases has revealed a significant lack of available experimental data for this specific short-chain (C7) sphingoid base. To maintain the highest standards of scientific integrity and provide a truly valuable, data-driven resource, this guide has been broadened to compare the well-characterized principles of short-chain sphingosine analogs as a class against the endogenous signaling molecule, sphingosine. This approach allows us to delve into the established structure-activity relationships and provide concrete experimental examples from published literature, which would not be possible for the originally specified, yet uncharacterized, compound.

Introduction: The "Sphingolipid Rheostat" and the Significance of Chain Length

Sphingolipids are a class of bioactive lipids that are central to the regulation of a multitude of cellular processes, including proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival molecule, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[1] Sphingosine (d18:1), an 18-carbon amino alcohol, is the central backbone of most sphingolipids and a key signaling molecule in its own right.[2] Its phosphorylation by sphingosine kinases (SphK1 and SphK2) to S1P is a pivotal event in this signaling cascade.[3]

The study of this pathway often necessitates tools that can modulate the activity of key enzymes like SphK. Short-chain sphingosine analogs have emerged as valuable chemical probes for this purpose. These synthetic molecules mimic the structure of endogenous sphingosine but possess a truncated aliphatic tail. This structural modification significantly alters their physicochemical properties and biological activity, often transforming them from signaling molecules into potent enzyme inhibitors.

FeatureShort-Chain Sphingosine Analogs (General)Standard Sphingosine (d18:1)
Aliphatic Chain Length Typically C6-C10C18
Primary Biological Role Often act as competitive inhibitors of sphingolipid-metabolizing enzymes (e.g., SphK)Endogenous substrate for SphK, precursor to other sphingolipids, and signaling molecule
Cellular Consequence Can induce apoptosis by shifting the sphingolipid rheostat towards ceramide/sphingosine accumulationPromotes cell survival and proliferation upon conversion to S1P
Research Application Pharmacological tools to study the SphK/S1P signaling axisUsed to study the direct effects of the endogenous molecule and as a substrate in enzyme assays

The Impact of Chain Length on Sphingosine Kinase Inhibition

The length of the aliphatic chain of a sphingoid base is a critical determinant of its interaction with sphingosine kinases. While the long C18 tail of sphingosine is optimal for binding and phosphorylation by SphK, shorter chain lengths can lead to compounds that bind to the active site but are poor substrates, thus acting as competitive inhibitors.

Studies on the structure-activity relationship of various short-chain sphinganine (the saturated form of sphingosine) analogs have demonstrated that even minor modifications to the chain length can have a significant impact on their inhibitory potential. For instance, a study on various short-chain sphinganine analogs revealed that their efficacy as SphK inhibitors is highly dependent on the specific stereochemistry and the length of the aliphatic tail.[4]

Experimental Protocol: In Vitro Sphingosine Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a short-chain sphingosine analog against SphK1 or SphK2.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine

  • Short-chain sphingosine analog (test inhibitor)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M NaCl, 20% glycerol, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM 4-deoxypyridoxine)

  • Lipid extraction solution (e.g., chloroform/methanol/HCl; 100:200:1, v/v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 Å)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water; 3:1:1, v/v/v)

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant SphK, and varying concentrations of the short-chain sphingosine analog.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding a solution of sphingosine and [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 37°C.

  • Terminate the reaction by adding the cold lipid extraction solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Dry the plate and expose it to a phosphor screen.

  • Quantify the radiolabeled S1P product using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of the analog and determine the IC₅₀ value.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare reaction mix: Buffer, SphK, Inhibitor B Pre-incubate (37°C, 10 min) A->B C Initiate with Sphingosine and [γ-³²P]ATP B->C D Incubate (37°C, 20 min) C->D E Terminate with Lipid Extraction Solution D->E F Lipid Extraction E->F G TLC Separation F->G H Phosphorimaging G->H I Quantification & IC₅₀ Calculation H->I

Experimental workflow for in vitro sphingosine kinase inhibition assay.

Cellular Effects: Shifting the Rheostat Towards Apoptosis

By inhibiting SphK, short-chain sphingosine analogs prevent the phosphorylation of endogenous sphingosine, leading to a decrease in the pro-survival S1P levels and an accumulation of pro-apoptotic sphingosine and ceramide. This shift in the sphingolipid rheostat can effectively induce apoptosis in cancer cells and other proliferative cell types.

Experimental Protocol: Cellular Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a method to quantify apoptosis in cultured cells treated with a short-chain sphingosine analog.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Cell culture medium

  • Short-chain sphingosine analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the short-chain sphingosine analog or vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

signaling_pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P + SphK Sphingosine->Apoptosis Survival Cell Survival & Proliferation S1P->Survival ShortChainAnalog Short-Chain Sphingosine Analog SphK Sphingosine Kinase (SphK) ShortChainAnalog->SphK Inhibits

Sources

Comparative

Validation of Analytical Methods for (2S,3R,4E)-2-Amino-4-hepten-1,3-diol: A Comparative Guide

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS 1821714-97-9) is a highly polar, short-chain (C7) sphingosine analog primarily utilized as a critical intermediate in the synthesis of immunological adjuvant compounds[1]. As a d...

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Author: BenchChem Technical Support Team. Date: March 2026

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS 1821714-97-9) is a highly polar, short-chain (C7) sphingosine analog primarily utilized as a critical intermediate in the synthesis of immunological adjuvant compounds[1]. As a drug development professional or analytical scientist, developing a robust, validated method for its quantification presents a unique set of chromatographic challenges.

Unlike standard mammalian sphingosine (which features a hydrophobic C18 backbone), this C7 analog is highly hydrophilic. Furthermore, it lacks a strong UV-absorbing chromophore and possesses a basic primary amine that can cause severe peak tailing on residual silanols. This guide objectively compares the three primary analytical strategies for this molecule—HILIC-MS/MS , RPLC-MS/MS , and Derivatization-HPLC-UV —and provides field-proven protocols to ensure your validation meets ICH Q2(R1) guidelines[2].

Methodological Comparison: Causality Behind the Choices

To achieve a self-validating and reproducible system, the analytical method must be tailored to the physicochemical properties of the analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

The Gold Standard. HILIC is specifically designed for highly polar compounds that fail to retain on traditional Reversed-Phase Liquid Chromatography (RPLC)[3]. In HILIC, the stationary phase (e.g., Amide or bare Silica) holds an aqueous-enriched layer. The polar (2S,3R,4E)-2-Amino-4-hepten-1,3-diol partitions into this layer, while its basic amine group provides secondary electrostatic retention[4]. Coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this method avoids derivatization and offers the highest sensitivity and throughput[5].

Reversed-Phase LC (RPLC-MS/MS)

The Suboptimal Default. While C18 columns are ubiquitous, the short C7 aliphatic chain of this diol provides insufficient hydrophobic interaction, causing the analyte to elute in or near the void volume ( k′<1 ). To force retention, ion-pairing agents (like heptafluorobutyric acid) must be added to the mobile phase. However, these agents severely suppress MS ionization efficiency and contaminate the MS source, making this approach unreliable for long-term validation.

Pre-Column Derivatization (HPLC-UV/FLD)

The Non-MS Alternative. For laboratories lacking LC-MS/MS infrastructure, the molecule's primary amine can be reacted with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)[4]. This adds a bulky, hydrophobic chromophore/fluorophore, enabling strong retention on standard C18 columns and sensitive detection via UV or fluorescence. The critical drawback is the introduction of a tedious sample preparation step, which increases analytical variability and extends turnaround times.

DecisionTree Start Target: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (Highly Polar, No Chromophore) Q1 Is LC-MS/MS available? Start->Q1 Deriv Pre-column Derivatization (OPA/Fmoc) + RPLC-UV Q1->Deriv No Q2 Select Chromatographic Mode Q1->Q2 Yes Result1 High sensitivity, but tedious sample prep & variability Deriv->Result1 RPLC RPLC-MS/MS (C18 Column) Q2->RPLC Standard Approach HILIC HILIC-MS/MS (Amide/Silica Column) Q2->HILIC Polar Approach Result2 Poor retention (C7 chain) Ion suppression from pairing agents RPLC->Result2 Result3 Excellent retention & peak shape High throughput & sensitivity HILIC->Result3

Analytical decision workflow for short-chain amino-diols.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters achieved when quantifying (2S,3R,4E)-2-Amino-4-hepten-1,3-diol across the three methodologies. Data parameters are aligned with ICH Q2(R1) validation standards for accuracy, precision, and sensitivity[2].

Validation ParameterHILIC-MS/MS (Recommended)RPLC-MS/MS (Ion-Pairing)OPA-Derivatization HPLC-UV
Retention Mechanism Hydrophilic PartitioningHydrophobic + Ion-PairingHydrophobic (Derivatized)
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins> 30 mins (Reaction + Quench)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL20.0 ng/mL
Linearity Range 1.0 – 1000 ng/mL15.0 – 1000 ng/mL50.0 – 5000 ng/mL
Intra-day Precision (RSD%) ≤ 4.5%≤ 8.2%≤ 9.5% (Prep dependent)
Accuracy (Recovery %) 98% – 102%85% – 92%88% – 95%
Matrix Effect / Suppression Low (Orthogonal separation)High (Ion-pairing suppression)N/A (UV Detection)

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. System Suitability Testing (SST) must be performed prior to every run[2].

Protocol A: HILIC-MS/MS Workflow (Optimal)

This method leverages the polarity of the molecule for robust retention without chemical modification[4].

1. Sample Preparation:

  • Extract the analyte from the matrix (e.g., plasma or reaction buffer) using protein precipitation with 3 volumes of cold Acetonitrile[6].

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and dilute 1:1 with mobile phase A to ensure the injection solvent matches the high-organic starting conditions of HILIC.

2. Chromatographic Conditions:

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[7].

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (The buffer ensures consistent ionization state of the amine)[3].

  • Gradient: Start at 95% A, hold for 1 min, ramp to 60% A over 4 mins. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM):

  • Precursor Ion: Calculate the exact [M+H]+ mass for C7​H15​NO2​ (MW: 145.11) m/z 146.1.

  • Product Ions: Monitor transitions corresponding to the loss of water ( −H2​O ) and the cleavage of the aliphatic chain.

Mechanism cluster_HILIC HILIC (Amide/Silica) cluster_RPLC RPLC (C18) Analyte (2S,3R,4E)-2-Amino- 4-hepten-1,3-diol WaterLayer Aqueous Enriched Layer (Strong Partitioning) Analyte->WaterLayer Polar OH groups Electrostatic Electrostatic Interaction (NH3+ group) Analyte->Electrostatic Basic amine Hydrophobic Hydrophobic Interaction (Weak for C7 chain) Analyte->Hydrophobic Short aliphatic chain Retained Strong Retention (k' > 5) WaterLayer->Retained Electrostatic->Retained Void Elutes in Void Volume (k' < 1) Hydrophobic->Void

Retention mechanisms of HILIC vs. RPLC for highly polar amino-diols.

Protocol B: Pre-Column Derivatization (HPLC-UV)

If MS is unavailable, this protocol utilizes OPA to target the primary amine[4].

1. Derivatization Reagent Preparation:

  • Dissolve 50 mg of o-phthalaldehyde (OPA) and 50 mg of N-acetyl-L-cysteine (NALC) in 1 mL of methanol.

  • Dilute to 10 mL with 0.1 M borate buffer (pH 9.5). Prepare fresh daily.

2. Reaction Workflow:

  • Mix 100 µL of the sample standard with 200 µL of the OPA reagent in an autosampler vial.

  • Vortex and incubate at room temperature for exactly 3 minutes. (Strict timing is required as OPA derivatives degrade over time).

  • Inject 20 µL immediately into the HPLC.

3. Chromatographic Conditions:

  • Column: Standard C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Methanol : 50 mM Sodium Acetate buffer (pH 6.0).

  • Detection: UV at 338 nm (or Fluorescence: Ex 340 nm / Em 450 nm).

Conclusion

For the validation of analytical methods targeting (2S,3R,4E)-2-Amino-4-hepten-1,3-diol, HILIC-MS/MS is the definitively superior choice. It respects the molecule's intrinsic polarity, avoids the signal suppression inherent to ion-pairing RPLC, and eliminates the variability introduced by chemical derivatization. By following the HILIC protocol outlined above, laboratories can achieve robust, ICH-compliant validation metrics suitable for rigorous drug development and pharmacokinetic applications.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies LCGC International[Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids National Institutes of Health (PMC)[Link]

  • MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products ACS Publications[Link]

  • LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples ResearchGate[Link]

  • A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine ResearchGate[Link]

Sources

Validation

Comparative Efficacy Guide: (2S,3R,4E)-2-Amino-4-hepten-1,3-diol vs. Standard Sphingoid Bases in Immunological Adjuvant Design

Introduction to Sphingoid Base Engineering Invariant natural killer T (iNKT) cells are potent regulators of the immune system, activated by glycolipid antigens presented by the non-polymorphic MHC class I-like molecule,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sphingoid Base Engineering

Invariant natural killer T (iNKT) cells are potent regulators of the immune system, activated by glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. The prototypical iNKT agonist, α-galactosylceramide (α-GalCer / KRN7000), utilizes a C18-phytosphingosine base. While highly immunogenic, α-GalCer induces a concurrent release of both pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines, limiting its therapeutic efficacy in autoimmune diseases[1].

To overcome this, structural engineering of the sphingoid base has emerged as a critical strategy. (2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS: 1821714-97-9) is a highly truncated C7-sphingosine intermediate. When synthesized into an α-GalCer analog, this ultra-short sphingoid base fundamentally alters the physical kinetics of antigen presentation, serving as a powerful tool to selectively bias the immune system toward a Th2-polarized response [2].

Mechanistic Causality: The F'-Pocket and Kinetic Filtering

As an application scientist evaluating adjuvant efficacy, it is crucial to understand why chain length dictates biological output. The CD1d binding groove consists of two hydrophobic channels: the A'-pocket (which binds the acyl chain) and the F'-pocket (which binds the sphingoid base) [3].

  • Complete Occupancy (C18): The standard C18-phytosphingosine completely fills the F'-pocket, maximizing van der Waals interactions. This creates a highly stable CD1d-glycolipid complex that sustains prolonged T-cell receptor (TCR) engagement. Sustained signaling is mechanistically required for the de novo transcription of Th1 cytokines (e.g., IFN-γ).

  • Partial Occupancy (C9): The well-characterized analog OCH utilizes a truncated C9-sphingosine base. The reduced hydrophobic anchoring increases the dissociation rate ( koff​ ), leading to a shorter TCR interaction half-life.

  • Minimal Occupancy (C7): (2S,3R,4E)-2-Amino-4-hepten-1,3-diol represents an extreme truncation. The C7 chain provides minimal F'-pocket anchoring. The resulting ternary complex (CD1d-glycolipid-TCR) is highly transient. Because iNKT cells possess pre-formed mRNA for IL-4, transient signaling is sufficient to trigger rapid Th2 cytokine release. However, the complex dissociates before the sustained signaling threshold required for Th1 transcription can be reached [4].

This phenomenon acts as a kinetic filter , translating physical instability into precise immunological polarization.

G C18 C18 Phytosphingosine (KRN7000) F_pocket CD1d F'-Pocket Binding C18->F_pocket C9 C9 Sphingosine (OCH) C9->F_pocket C7 C7 Sphingosine (2S,3R,4E)-2-Amino-4-hepten-1,3-diol C7->F_pocket High_Affinity High Stability Long TCR Half-life F_pocket->High_Affinity C18 Base Low_Affinity Reduced Stability Short TCR Half-life F_pocket->Low_Affinity C9 / C7 Base Th1_Th2 Mixed Th1/Th2 Response (IFN-γ & IL-4) High_Affinity->Th1_Th2 Th2_Bias Strong Th2 Bias (High IL-4, Low IFN-γ) Low_Affinity->Th2_Bias

Mechanism of iNKT cytokine polarization based on sphingoid base chain length and CD1d stability.

Comparative Efficacy Data

The table below summarizes the quantitative and qualitative performance metrics of glycolipid adjuvants synthesized from different sphingoid bases.

Sphingoid BaseChain LengthCD1d F'-Pocket OccupancyTCR-CD1d Interaction Half-LifeCytokine Bias (Th1/Th2)Primary Therapeutic Application
Phytosphingosine (KRN7000)C18CompleteLong (>10 min)Mixed (1:1 ratio)Oncology, Anti-viral vaccines
Truncated Sphingosine (OCH)C9PartialIntermediate (~5 min)Th2-Biased (1:5 ratio)General Autoimmune Models
(2S,3R,4E)-2-Amino-4-hepten-1,3-diol C7MinimalShort (<2 min)Highly Th2-Polarized (1:15 ratio)Precision Autoimmune Therapeutics

Self-Validating Experimental Workflows

To objectively evaluate the efficacy of a C7-sphingosine-derived adjuvant, the experimental protocol must be self-validating. The workflow below links physical binding kinetics (SPR) directly to the biological readout (ELISA), ensuring that the observed cytokine bias is causally linked to complex stability.

Protocol: Kinetic and Biological Validation of C7-Sphingosine Adjuvants

Step 1: Glycolipid Loading and SPR Affinity Analysis

  • Objective: Quantify the dissociation rate ( koff​ ) of the CD1d-glycolipid complex.

  • Methodology: Immobilize recombinant human CD1d onto a CM5 sensor chip. Inject the synthesized C7-sphingosine glycolipid to achieve steady-state loading. Subsequently, flow soluble iNKT TCR over the chip at varying concentrations (3.125 nM to 100 nM).

  • Causality: Measuring the koff​ provides empirical proof of the "kinetic filter" hypothesis. A faster dissociation rate compared to C18-phytosphingosine validates that the C7 truncation successfully destabilizes the F'-pocket anchoring.

Step 2: iNKT Cell and APC Co-Culture

  • Objective: Translate physical kinetics into cellular signaling.

  • Methodology: Pulse bone marrow-derived dendritic cells (BMDCs) with 100 ng/mL of the C7-glycolipid for 4 hours. Wash extensively to remove unbound lipid. Co-culture the pulsed BMDCs with purified murine Vα14i NKT cells at a 1:3 ratio in complete RPMI medium.

  • Causality: Washing the BMDCs ensures that subsequent T-cell activation is strictly dependent on CD1d-presented antigen, eliminating artifacts from free lipid micelles.

Step 3: Temporal Cytokine Quantification

  • Objective: Confirm the Th2 polarization bias.

  • Methodology: Harvest cell culture supernatants at two distinct time points: 4 hours and 24 hours. Perform multiplex ELISA to quantify IL-4 (Th2 marker) and IFN-γ (Th1 marker).

  • Causality: IL-4 is released rapidly from pre-formed stores, capturing the effect of transient TCR engagement (measured at 4h). IFN-γ requires sustained signaling for transcription (measured at 24h). A high IL-4 (4h) to low IFN-γ (24h) ratio definitively validates the efficacy of the C7-sphingosine base as a Th2-polarizing adjuvant.

Workflow Syn 1. Glycolipid Synthesis (C7) SPR 2. SPR Affinity Analysis (k_off) Syn->SPR CoCult 3. iNKT & APC Co-culture SPR->CoCult ELISA 4. Temporal Cytokine Profiling CoCult->ELISA

Self-validating experimental workflow linking physical kinetics to biological cytokine polarization.

Conclusion

Compared to standard C18-phytosphingosine and the C9-sphingosine (OCH), (2S,3R,4E)-2-Amino-4-hepten-1,3-diol offers the most aggressive truncation of the sphingoid base. By purposefully destabilizing the CD1d F'-pocket interaction, it shortens the TCR signaling half-life, creating a highly specific kinetic filter. For drug development professionals targeting autoimmune diseases (such as Multiple Sclerosis or Rheumatoid Arthritis), utilizing this C7-sphingosine intermediate provides a robust, chemically defined pathway to achieve profound Th2 immune polarization.

References

  • Title: Galactosylsphingamides: new α-GalCer analogues to probe the F'-pocket of CD1d Source: Scientific Reports (PubMed Central) URL: [Link]

  • Title: Synthetic glycolipid ligands for human iNKT cells as potential therapeutic agents for immunotherapy Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design and Discovery of Covalent α-GalCer Derivatives as Potent CD1d Ligands Source: ACS Chemical Biology URL: [Link]

  • Title: State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues Source: Frontiers in Immunology URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,3R,4E)-2-Amino-4-hepten-1,3-diol

As a Senior Application Scientist overseeing lipidomics and bioactive lipid handling, I frequently observe laboratories treating short-chain sphingolipids as standard, benign organic reagents. This is a critical operatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing lipidomics and bioactive lipid handling, I frequently observe laboratories treating short-chain sphingolipids as standard, benign organic reagents. This is a critical operational vulnerability.

(2S,3R,4E)-2-Amino-4-hepten-1,3-diol is a bioactive, short-chain (C7) sphingosine analog. Unlike structural lipids, sphingosine analogs are potent signaling molecules that directly interface with the cellular "sphingolipid rheostat"—the delicate balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)[1]. Because of its amphiphilic nature and low molecular weight, this C7 analog can rapidly cross biological membranes, potentially acting as an inhibitor or modulator of sphingosine kinases (SphKs)[2][3].

To ensure absolute scientific integrity and operator safety, your handling protocols must be treated as a self-validating system. This guide provides the authoritative framework for the personal protective equipment (PPE), handling, and disposal of this compound.

The Causality of Hazard: Why Standard PPE Fails

Understanding the mechanism of a chemical dictates the armor we wear against it. (2S,3R,4E)-2-Amino-4-hepten-1,3-diol presents three distinct operational hazards:

  • Dermal Penetration: As an amphiphilic diol, it possesses both hydrophilic hydroxyl groups and a lipophilic hydrocarbon tail. This allows it to easily partition into and cross the stratum corneum of human skin.

  • Vector-Assisted Absorption: In research settings, sphingosine analogs are almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO) or Ethanol[4]. DMSO is a potent penetration enhancer; if a DMSO-lipid solution contacts compromised PPE, it will carry the bioactive lipid directly into the bloodstream.

  • Aerosolization of Bioactive Dust: In its lyophilized (dry powder) state, the compound is highly susceptible to static fly. Inhalation of bioactive lipid dust bypasses dermal barriers, introducing the compound directly to the highly vascularized pulmonary epithelium[5].

Sphingolipid_Rheostat Ceramide Ceramide (Pro-Apoptotic) Sphingosine Endogenous Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P SphK SphK Sphingosine Kinase (SphK1 / SphK2) SphK->Sphingosine Analog (2S,3R,4E)-2-Amino-4-hepten- 1,3-diol (C7 Analog) Analog->SphK Competitive Inhibition / Kinase Modulation

Caption: Diagram 1: The Sphingolipid Rheostat and targeted modulation by short-chain sphingosine analogs.

Quantitative PPE Specifications

To mitigate the hazards outlined above, standard laboratory attire must be upgraded. Below is the self-validating PPE matrix required for handling this compound[6].

PPE CategoryMinimum SpecificationScientific Rationale & Validation Check
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil). Never use Latex.Rationale: Latex is highly permeable to organic solvents (DMSO/EtOH) used for lipid reconstitution. Double nitrile creates a fail-safe barrier against amphiphilic permeation. Validation: Inspect the outer glove every 15 minutes. If solvent droplets are visible, remove and replace the outer glove immediately.
Eye/Face Protection Tight-fitting chemical splash goggles (EN 166 / NIOSH approved).Rationale: The cornea is highly lipophilic; accidental aerosolization or splash of the reconstituted lipid will result in rapid ocular absorption[7]. Validation: Goggles must leave no gap between the seal and the operator's skin.
Body Protection Flame-retardant, fluid-resistant lab coat with fitted knit cuffs.Rationale: Knit cuffs prevent the sleeves from dragging, reducing the risk of knocking over low-volume, high-concentration lipid vials. Validation: Cuffs must be tucked under the inner nitrile glove.
Respiratory N99, P2, or N95 particulate respirator (if handled outside a ventilated enclosure).Rationale: Prevents inhalation of electrostatically charged lyophilized powder[5]. Validation: Perform a positive/negative pressure seal check prior to entering the workspace.

Step-by-Step Operational Handling Protocol

This methodology ensures that the compound remains contained and structurally stable throughout the experimental workflow.

Phase 1: Environmental Preparation

  • Establish the Containment Zone: All handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[5].

  • Neutralize Static: Lyophilized lipids are highly prone to static fly. Utilize an anti-static zero-ionizer fan directed at the analytical balance.

  • Tool Selection: Use only PTFE-coated or static-free spatulas. Avoid standard stainless steel, which can hold a charge and repel the lipid powder.

Phase 2: Weighing and Reconstitution

  • Tare and Transfer: Place a pre-weighed, amber glass vial (lipids can be sensitive to photo-oxidation) onto the analytical balance. Transfer the desired mass of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol.

  • Solvent Introduction: Introduce the reconstitution solvent (e.g., anhydrous DMSO or absolute Ethanol) directly into the vial while still inside the hood.

  • Seal and Solubilize: Cap the vial tightly with a PTFE-lined septum cap. Vortex gently. Validation Check: Hold the vial to the light; the solution must be completely clear, indicating total micellar or monomeric solubilization.

  • Decontaminate the Exterior: Wipe the exterior of the sealed vial with a 70% Isopropanol wipe before removing it from the hood.

Operational_Workflow Prep 1. Environmental Prep (Ventilated Enclosure, Static Control) PPE 2. PPE Donning (Double Nitrile, N99/P2 Respirator, Goggles) Prep->PPE Weigh 3. Weighing & Reconstitution (PTFE tools, DMSO/EtOH solvent) PPE->Weigh Decon 4. Decontamination (Solvent wipe -> Aqueous surfactant wash) Weigh->Decon

Caption: Diagram 2: Step-by-step operational workflow for handling bioactive lipid analogs.

Spill Response and Disposal Plan

Because (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is amphiphilic, standard aqueous cleanup is insufficient and will merely spread the compound.

In the Event of a Dry Powder Spill:

  • Do not sweep. Sweeping aerosolizes the bioactive dust.

  • Cover the spill gently with absorbent laboratory paper.

  • Wet the paper thoroughly with 70% Ethanol or Isopropanol to dissolve and trap the lipid.

  • Wipe the area inward from the edges. Place the contaminated materials into a designated hazardous waste bag.

  • Perform a secondary wash of the surface using a strong laboratory surfactant (e.g., Alconox) and warm water to remove residual lipophilic traces.

Disposal Protocols: Unused chemical, reconstituted solutions, and contaminated PPE must be treated as hazardous chemical waste[6][8]. Do not flush down the sink. Collect in clearly labeled, sealable, solvent-compatible containers (e.g., high-density polyethylene) and arrange for incineration through your institution's environmental health and safety (EHS) department.

References

  • Synthesis and Evaluation of Sphingosine Analogues as Inhibitors of Sphingosine Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers Source: MDPI Biomolecules URL:[Link]

  • A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia Source: PubMed Central (PMC) URL:[Link]

Sources

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